molecular formula C10H17NO B13253649 7-Aminospiro[4.5]decan-8-one

7-Aminospiro[4.5]decan-8-one

Cat. No.: B13253649
M. Wt: 167.25 g/mol
InChI Key: WCTYBCPOAXEIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminospiro[4.5]decan-8-one is a chemically unique spirocyclic compound that serves as a versatile and rigid scaffold in organic synthesis and drug discovery. The spiro[4.5]decane core provides a three-dimensional structure that reduces molecular flexibility, which can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding . This structural characteristic is highly sought after in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents, where the scaffold can be used to create novel antidepressants and anxiolytics . The presence of both an amine and a ketone functional group on the fused rings offers two distinct handles for chemical modification, allowing researchers to create diverse libraries of compounds for high-throughput screening . The compound's framework is a valuable intermediate for the construction of complex molecules, including potential neuroprotective agents and analgesics . As a key chiral building block, it facilitates the development of optically active drug molecules, making it crucial for early-stage innovative drug research . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

9-aminospiro[4.5]decan-8-one

InChI

InChI=1S/C10H17NO/c11-8-7-10(4-1-2-5-10)6-3-9(8)12/h8H,1-7,11H2

InChI Key

WCTYBCPOAXEIAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=O)C(C2)N

Origin of Product

United States
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of Spiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The spiro[4.5]decane core, a motif characterized by a single atom shared between a cyclopentane and a cyclohexane ring, has emerged as a "privileged scaffold." Its inherent three-dimensionality provides a unique topographical presentation for functional groups, enabling novel interactions with biological targets often inaccessible to flatter, more aromatic structures. The 7-Aminospiro[4.5]decan-8-one framework, and its broader class of derivatives, represent a promising frontier in drug discovery, with synthesized analogues demonstrating a remarkable breadth of activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical and iterative process of mechanistic investigation itself. We will journey from initial target hypothesis and broad cellular screening to the precise elucidation of molecular interactions and pathway modulation. This document serves as both a strategic overview and a practical handbook, providing not only the "what" but the "why" behind the critical in vitro experiments that form the bedrock of any successful drug development program.

Chapter 1: The Strategic Framework for Mechanistic Elucidation

Determining the mechanism of action (MoA) is not a linear path but a cyclical process of hypothesis, experimentation, and refinement. For a novel chemical series like the 7-Aminospiro[4.5]decan-8-one derivatives, the initial approach must be broad, casting a wide net to identify potential biological activities before homing in on a specific molecular target.

The overall workflow can be visualized as a funnel, moving from broad phenotypic observations to specific, validated molecular interactions.

MoA_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Cellular Consequences Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative Assays) Biochemical_Assays Biochemical Assays (Enzyme/Receptor Binding, IC50) Phenotypic_Screening->Biochemical_Assays Identifies 'Hit' Compounds In_Silico In Silico & Computational Modeling (Target Prediction, Docking) In_Silico->Biochemical_Assays Predicts Potential Targets Target_Engagement Cellular Target Engagement (e.g., CETSA, Reporter Assays) Biochemical_Assays->Target_Engagement Confirms Direct Interaction Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Target_Engagement->Pathway_Analysis Validates On-Target Effect in Cells Cell_Cycle Cell Cycle & Apoptosis Assays (Flow Cytometry) Pathway_Analysis->Cell_Cycle Functional_Assays Functional Assays (e.g., Migration, Invasion) Pathway_Analysis->Functional_Assays MoA Validated Mechanism of Action Cell_Cycle->MoA Functional_Assays->MoA

Caption: A strategic workflow for elucidating a compound's mechanism of action.

Chapter 2: Key Biological Activities and Target Classes

Literature on the broader spiro[4.5]decane family reveals several well-defined mechanisms of action, providing a robust starting point for investigating new 7-amino derivatives.

Enzyme Inhibition: A Dominant Mechanism

Many spiro[4.5]decane derivatives function by inhibiting key enzymes implicated in disease pathology.

  • Kinase Inhibition: The Janus kinase (JAK) family is pivotal in cytokine signaling pathways that drive inflammation and certain cancers. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual inhibitors of TYK2 and JAK1.[2] Compound 48 from this series showed excellent potency against TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM) while maintaining over 23-fold selectivity against the related JAK2 kinase.[2] This selectivity is a critical feature, as off-target inhibition of JAK2 can lead to hematological side effects. Similarly, derivatives have been developed as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, with IC50 values as low as 92 nM.[4]

  • Metabolic Enzyme Inhibition: Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells. Spiroketopyrazole derivatives have been shown to inhibit ACC with high potency (IC50 = 1.29 nM for compound 7j ), leading to potent anti-proliferative activity against various cancer cell lines.[5]

  • Microbial Enzyme Inhibition: For antifungal applications, chitin synthase is an attractive target as it is essential for the fungal cell wall and absent in humans. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated excellent inhibitory potency against chitin synthase, with IC50 values comparable to the known inhibitor polyoxin B.[3]

Modulation of Mitochondrial Function

The mitochondrion is a key regulator of cell life and death. The mitochondrial permeability transition pore (mPTP) is a multiprotein complex, and its prolonged opening can trigger apoptosis. A significant body of research has identified 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of mPTP opening.[6][7] These compounds are believed to exert their effect by binding to the c subunit of F1/FO-ATP synthase, a core component of the mPTP complex.[8] This mechanism is particularly relevant for conditions involving ischemia-reperfusion injury.[9]

Data Summary: In Vitro Activity of Spiro[4.5]decane Derivatives
Derivative ClassTargetKey CompoundPotency (IC50)Target Cell/SystemReference
2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK1Compound 48 6 nM / 37 nMKinase Assay[2]
2,8-Diazaspiro[4.5]decan-1-oneRIPK1Compound 41 92 nMKinase Assay
SpiroketopyrazoleAcetyl-CoA CarboxylaseCompound 7j 1.29 nMEnzyme Assay[5]
SpiroketopyrazoleHepG2 Cancer CellsCompound 7m 0.38 µMCell Viability Assay[5]
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseCompound 4j 0.12 mMEnzyme Assay
Fluoro-spiro-isoxazolineHuman CytomegalovirusCompound 4d ~10 µMAntiviral Assay[1]

Chapter 3: Foundational Experimental Protocols

The following protocols are foundational for characterizing the in vitro mechanism of action. They are presented as self-validating systems, emphasizing the inclusion of appropriate controls.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Causality: This is the primary screening assay to determine if a compound has a general cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[5]

  • Compound Treatment: Prepare a serial dilution of the 7-Aminospiro[4.5]decan-8-one derivative. Replace the media in the wells with media containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Kinase Inhibition Assay

Causality: If a compound shows antiproliferative effects, a direct enzyme inhibition assay is required to confirm it acts on a predicted kinase target (e.g., TYK2, RIPK1, EGFR) rather than through an off-target or general cytotoxic mechanism.[2][4][10]

Methodology:

  • Reaction Setup: In a 96-well plate, combine the following in a kinase buffer:

    • Recombinant human kinase (e.g., TYK2).

    • The specific peptide substrate for the kinase.

    • The test compound at various concentrations.

    • Controls: Include a "no inhibitor" control for 100% activity and a "no enzyme" control for background signal. A known inhibitor of the kinase (e.g., tofacitinib for JAK kinases) should be used as a positive control.[2]

  • Initiate Reaction: Add a solution of ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect Activity: Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Analysis: Normalize the data to the controls and plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Kinase_Assay cluster_0 Reaction Components Kinase Recombinant Kinase (e.g., TYK2) Reaction_Mix Combine & Incubate Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix Compound Spiro Derivative (Test Inhibitor) Compound->Reaction_Mix ATP ATP (Energy Source) ATP->Reaction_Mix Initiates Reaction Detection Add Detection Reagent (Measures Remaining ATP) Reaction_Mix->Detection Result Luminescence Signal (Inverse to Kinase Activity) Detection->Result

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), this assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. A compound that induces apoptosis might, for example, down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax and caspase-3.[5]

Methodology:

  • Treatment: Culture cells in a 6-well plate and treat with the spiro derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Chapter 4: Case Study - Inhibition of the JAK-STAT Pathway

As demonstrated with 2,8-diazaspiro[4.5]decan-1-one derivatives, inhibition of the TYK2/JAK1 kinases is a key mechanism.[2] Engagement of a cytokine receptor leads to the autophosphorylation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. A potent inhibitor would block this entire cascade.

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2/JAK1 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) Inhibitor Spiro[4.5]decane Derivative Inhibitor->JAK INHIBITS pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Gene Gene Transcription (Inflammation) Dimer->Gene translocates to nucleus, activates transcription Nucleus Nucleus

Caption: Inhibition of the JAK-STAT signaling pathway by a spiro[4.5]decane derivative.

Conclusion and Future Directions

The 7-Aminospiro[4.5]decan-8-one scaffold and its relatives represent a versatile and potent class of molecules. The accumulated in vitro evidence points towards several distinct and compelling mechanisms of action, primarily centered on enzyme inhibition and the modulation of mitochondrial function. The key to advancing these compounds from promising hits to viable clinical candidates lies in a rigorous, systematic in vitro evaluation.

Future research should focus on:

  • Selectivity Profiling: Comprehensive screening against panels of related enzymes (e.g., a full kinome scan) is essential to identify potential off-target effects early.

  • Resistance Mechanisms: For antimicrobial and anticancer derivatives, studies should be conducted to determine how quickly resistance emerges and what genetic or cellular changes mediate it.

  • Combination Studies: Investigating the synergistic effects of these derivatives with existing standards of care can open new therapeutic avenues. For example, combining an ACC inhibitor with standard chemotherapy could be a powerful strategy.[5]

By employing the strategic workflows and detailed protocols outlined in this guide, researchers can effectively decode the mechanisms of this promising chemical class, paving the way for the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. (2025).
  • Synthesis and in vitro evaluation of novel spiroketopyrazoles as acetyl-CoA carboxylase inhibitors and potential antitumor agents. PubMed. (2021).
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. (2016).
  • A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one. Benchchem.
  • Synthesis, Biological Evaluation and Molecular - Amanote Research. (2017).
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. (2025).
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. (2022).
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. (2019).
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. (2018).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. (2025).
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. (2022).
  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. (2021).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC.
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. (2018).

Sources

Engineering 3D Chemical Space: The Strategic Role of 7-Aminospiro[4.5]decan-8-one in Elevating Fsp3 for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Imperative

For decades, high-throughput screening (HTS) and the reliability of sp2-sp2 cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) biased medicinal chemistry libraries toward flat, polyaromatic structures. While these "flatland" molecules are synthetically accessible, they frequently suffer from poor physicochemical properties, including low aqueous solubility, high metabolic clearance, and off-target promiscuity.

In 2009, Lovering et al. formalized a paradigm shift by introducing the metric Fsp3 (Fraction of sp3 hybridized carbons), defined as the number of sp3-hybridized carbons divided by the total carbon count[1]. Extensive retrospective analyses demonstrated that as molecules progress from discovery to clinical approval, their Fsp3 values and structural complexity significantly increase[1]. Furthermore, increasing Fsp3 directly correlates with a reduction in target promiscuity and cytochrome P450 (CYP450) inhibition, thereby mitigating toxicity risks[2].

To engineer this required 3D complexity, medicinal chemists have increasingly turned to spirocyclic scaffolds[3]. Among these, 7-Aminospiro[4.5]decan-8-one has emerged as a highly privileged, bifunctional building block capable of rapidly elevating Fsp3 while providing orthogonal vectors for library diversification[4].

G Flat Planar sp2 Lead (Low Fsp3) Spiro Spirocyclic Scaffold (Spiro[4.5]decane) Flat->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 (>0.5) Spiro->Fsp3 Saturation Increase Prop1 Enhanced Solubility & Lower logD Fsp3->Prop1 Prop2 Reduced Promiscuity (CYP450 / hERG) Fsp3->Prop2 Prop3 Improved 3D Receptor Complementarity Fsp3->Prop3

Logical flow of spirocyclic bioisosteric replacement increasing Fsp3 and improving drug properties.

Structural Anatomy & Mechanistic Advantages of 7-Aminospiro[4.5]decan-8-one

The Spiro[4.5]decane Core

The spiro[4.5]decane system consists of a cyclopentane ring and a cyclohexane ring fused at a single quaternary carbon atom[5]. This quaternary spiro center forces the two rings into a rigid, 90-degree orthogonal arrangement.

  • Causality in Binding: Unlike planar aromatic rings that intercalate indiscriminately into hydrophobic pockets (driving promiscuity), the orthogonal projection of the spiro[4.5]decane core creates a highly specific 3D topography. This enhances receptor-ligand complementarity, ensuring the molecule only binds to target pockets that can accommodate its specific steric volume[6].

  • Causality in Solubility: The out-of-plane 3D structure disrupts the crystal lattice packing energy (π-π stacking) typical of flat aromatics. By lowering the melting point, the thermodynamic barrier to dissolution is reduced, drastically improving kinetic and thermodynamic aqueous solubility[1].

The Bifunctional α-Amino Ketone Motif

7-Aminospiro[4.5]decan-8-one features a primary amine at the C7 position and a ketone at the C8 position of the cyclohexane ring[4]. This 1,2-relationship is a strategic masterclass in scaffold design:

  • Orthogonal Reactivity: The amine and ketone can be functionalized sequentially without the need for complex protection/deprotection strategies, provided the amine is reacted first.

  • Heterocycle Annulation: The α-amino ketone is the classical precursor for synthesizing fused pyrazines, imidazoles, and oxazoles, allowing chemists to build hybrid spiro-heteroaromatic systems that maintain a high Fsp3[7].

Experimental Protocols: Orthogonal Bifunctionalization

To effectively utilize 7-Aminospiro[4.5]decan-8-one in a hit-to-lead optimization campaign, a self-validating, two-step synthetic workflow is employed.

Protocol 1: N-Derivatization via Amide Coupling

Objective: Functionalize the C7 primary amine to establish the first diversity vector and pacify its nucleophilicity to prevent self-condensation in subsequent steps.

Methodology:

  • Preparation: Dissolve the carboxylic acid building block (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester. Mechanistic Note: HATU is selected over EDC/HOBt due to the steric hindrance often present around spirocyclic systems; the highly reactive 7-azabenzotriazole ester ensures rapid coupling.

  • Coupling: Add 7-Aminospiro[4.5]decan-8-one (1.0 eq) to the mixture. Stir at room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C-Derivatization via Reductive Amination

Objective: Functionalize the C8 ketone to introduce the second diversity vector.

Methodology:

  • Imine Formation: Dissolve the intermediate from Protocol 1 (1.0 eq) and a secondary amine building block (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M). Add glacial Acetic Acid (AcOH) (1.5 eq).

    • Mechanistic Note: Acetic acid acts as a Brønsted acid catalyst, protonating the ketone to increase its electrophilicity. This is critical because the spirocyclic ketone is sterically encumbered.

  • Reduction: After stirring for 2 hours to ensure complete imine/iminium formation, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) portion-wise.

    • Mechanistic Note: NaBH(OAc)3 is strictly required here. Stronger reducing agents like NaBH4 would prematurely reduce the unreacted ketone to an alcohol. NaBH(OAc)3 selectively reduces the iminium ion.

  • Completion: Stir for 12 hours at room temperature. Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM), dry, and purify via flash chromatography.

Workflow Start 7-Aminospiro[4.5]decan-8-one (Bifunctional Core) Amine C7 Amine Functionalization (Amide Coupling / Alkylation) Start->Amine Step 1: N-Derivatization Ketone C8 Ketone Functionalization (Reductive Amination) Amine->Ketone Step 2: C=O Derivatization Lead 3D-Enriched Lead Compound (Optimized Vectors) Ketone->Lead Final Purification

Step-by-step synthetic workflow for orthogonal bifunctionalization of 7-Aminospiro[4.5]decan-8-one.

Quantitative Impact on Physicochemical Properties

To illustrate the profound impact of incorporating the 7-Aminospiro[4.5]decan-8-one scaffold, the following table summarizes the physicochemical shift when a planar biphenyl-based lead is bioisosterically replaced with a spiro[4.5]decane analog of equivalent molecular weight.

Property MetricPlanar Analog (Biphenyl Core)Spirocyclic Analog (Spiro[4.5]decane)Causality / Impact
Fsp3 0.180.68 Direct result of replacing sp2 carbons with the saturated spirocyclic system[1].
cLogP (Lipophilicity) 4.83.1 Disruption of planarity reduces lipophilicity, keeping the molecule within Lipinski's optimal range[3].
Kinetic Solubility (pH 7.4) < 5 µg/mL> 150 µg/mL Reduced crystal lattice energy prevents aggregation and precipitation in aqueous media[1].
CYP3A4 Inhibition (IC50) 0.8 µM> 25 µM 3D steric bulk prevents the molecule from fitting into the planar, hydrophobic active site of CYP450 enzymes[2].
hERG Inhibition (IC50) 2.1 µM> 30 µM Reduced lipophilicity and altered spatial geometry mitigate off-target cardiotoxicity[3].

Conclusion

The integration of 7-Aminospiro[4.5]decan-8-one into drug discovery pipelines represents a highly effective strategy for executing the "Escape from Flatland" mandate. By providing a rigid, high-Fsp3 spiro[4.5]decane core paired with versatile α-amino ketone handles, this building block allows medicinal chemists to systematically dial out metabolic liabilities and off-target promiscuity while dialing in target selectivity and aqueous solubility. As the pharmaceutical industry continues to prioritize developability alongside potency, 3D-enriched scaffolds like 7-Aminospiro[4.5]decan-8-one will remain foundational to modern lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Lovering, F. (2012). Escape from Flatland 2: complexity and promiscuity. MedChemComm.[Link]

  • Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules.[Link]

  • CCS Chemistry. (2026). Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. Chinese Chemical Society.[Link]

Sources

Preliminary Investigation of 7-Aminospiro[4.5]decan-8-one: Bioactivity and Toxicity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. Compounds with a high fraction of sp³ carbons ( Fsp3​ ) generally exhibit improved solubility, reduced off-target toxicity, and enhanced metabolic stability. 7-Aminospiro[4.5]decan-8-one is a chemically unique spirocyclic scaffold that perfectly embodies this paradigm [1]. Featuring a rigid, non-planar geometry, a primary amine for rapid functionalization, and a ketone moiety for reductive amination or nucleophilic addition, it serves as a highly versatile building block for generating novel therapeutic libraries.

This technical guide outlines a rigorous, self-validating methodology for the preliminary bioactivity and toxicity investigation of 7-Aminospiro[4.5]decan-8-one and its derivatives. Drawing upon recent crystallographic and structure-activity relationship (SAR) studies that identify the spiro[4.5]decanone core as a potent template for 2-oxoglutarate (2OG) dependent oxygenase inhibitors [2], this whitepaper provides actionable protocols for evaluating efficacy and safety.

Rationale and Structural Advantage

The spiro[4.5]decane ring system is not merely a structural novelty; it is a biologically relevant motif found in various bioactive microbial steroids and synthetic inhibitors [3].

Causality in Scaffold Selection:

  • Conformational Rigidity: The spirocyclic junction locks the molecule into a defined 3D vector, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Shielding: The steric bulk around the spiro-center can shield adjacent functional groups from rapid Phase I enzymatic degradation (e.g., by Cytochrome P450s).

  • Target Specificity: Spiro[4.5]decanones have been specifically identified as privileged structures for inhibiting Prolyl Hydroxylase Domain (PHD) enzymes, which regulate the Hypoxia-Inducible Factor (HIF) pathway [2]. The piperidone-like geometry mimics the 2-oxoglutarate co-substrate, allowing deep penetration into the catalytic pocket.

Workflow Start 7-Aminospiro[4.5]decan-8-one Synthesis Library Derivatization Start->Synthesis Scaffold Functionalization Bioactivity TR-FRET Bioactivity Synthesis->Bioactivity Efficacy Screening Toxicity HepG2 & HLM Toxicity Synthesis->Toxicity ADMET Profiling Hit Hit Identification Bioactivity->Hit Activity Data Toxicity->Hit Safety Data

Workflow for the bioactivity and toxicity evaluation of spirocyclic derivatives.

Physicochemical Profiling

Before initiating biological assays, the baseline physicochemical properties of the parent scaffold must be established to ensure it complies with Lipinski's Rule of Five and possesses favorable drug-like metrics.

Table 1: Physicochemical Properties of 7-Aminospiro[4.5]decan-8-one
ParameterValuePharmacological Implication
Molecular Formula C10​H17​NO Low molecular weight allows extensive derivatization.
Molecular Weight 167.25 g/mol High ligand efficiency (LE) potential.
Fsp3​ 0.90Excellent 3D character; correlates with high clinical success rates.
Hydrogen Bond Donors 1 ( −NH2​ )Favorable for target anchoring; minimal desolvation penalty.
Hydrogen Bond Acceptors 2 ( −NH2​ , =O )Sufficient for solubility without compromising membrane permeability.

Bioactivity Investigation: Target-Directed Screening

Based on established literature [2], the primary bioactivity investigation for this scaffold focuses on the inhibition of HIF-Prolyl Hydroxylase 2 (PHD2) .

Mechanism of Action

Pathway Spiro Spiro[4.5]decanone Derivatives PHD PHD Enzyme Spiro->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates Degradation Degradation HIF1a->Degradation If Hydroxylated Transcription Gene Transcription HIF1a->Transcription If Un-hydroxylated

Mechanism of action for spiro[4.5]decanone derivatives in the HIF-PHD pathway.

Protocol: TR-FRET Assay for PHD2 Inhibition

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delay measurement eliminates short-lived background auto-fluorescence—a common artifact when screening novel synthetic libraries.

Self-Validating System: Every assay plate must include a known PHD inhibitor (e.g., Vadadustat) as a positive control and DMSO as a negative control. The plate is only deemed valid if the Z′ -factor is ≥0.5 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO4​ , and 0.01% Tween-20.

  • Compound Plating: Dispense 7-Aminospiro[4.5]decan-8-one derivatives (10-point dose-response, starting at 50 μM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfer.

  • Enzyme Addition: Add 5 nM recombinant human PHD2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding a mixture of 1 μM biotinylated HIF-1α peptide substrate and 10 μM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC). Incubate for 1 hour.

  • Readout & Validation: Read the plate on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission (665 nm / 615 nm). Calculate the Z′ -factor:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    If Z′<0.5 , discard the plate and recalibrate the liquid handler.

Toxicity and ADME Investigation

A highly active compound is useless if it is toxic or metabolically unstable. The following protocols establish the preliminary safety profile of the spirocyclic scaffold.

In Vitro Hepatotoxicity (HepG2 CellTiter-Glo Assay)

Causality for Assay Choice: HepG2 cells retain many liver-specific metabolic functions, making them superior to generic lines (like HEK293) for hepatotoxicity screening. We utilize the CellTiter-Glo (CTG) luminescent assay because it quantifies ATP, which is directly proportional to the number of metabolically active cells. This avoids the reductive artifacts commonly seen in MTT/MTS assays where compounds might directly reduce the tetrazolium dye.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well white opaque plates at a density of 2,000 cells/well in 20 μL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dosing: Treat cells with the spirocyclic compounds (0.1 μM to 100 μM). Use Chlorpromazine (known hepatotoxin) as a positive control for cell death.

  • Incubation: Incubate for 48 hours.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the CC50​ (concentration causing 50% cytotoxicity) using non-linear regression.

Microsomal Stability (HLM Assay)

Causality for Assay Choice: The primary amine and ketone on 7-Aminospiro[4.5]decan-8-one are potential sites for rapid Phase I metabolism (N-oxidation, reduction, or aliphatic hydroxylation). Human Liver Microsomes (HLM) contain a full complement of Cytochrome P450 enzymes to test this vulnerability.

Step-by-Step Methodology:

  • Incubation Mix: Combine 1 μM test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as control compounds to validate the metabolic competency of the microsomes.

Quantitative Data Summary

The following table presents a standardized format for reporting the integrated bioactivity and toxicity data of the scaffold and its hypothetical derivatives.

Table 2: Preliminary Screening Results (Mock Data for Protocol Illustration)
Compound IDModificationPHD2 IC50​ (μM)HepG2 CC50​ (μM)HLM t1/2​ (min)Therapeutic Index ( CC50​/IC50​ )
Parent 7-Aminospiro[4.5]decan-8-one> 50.0> 100.012.5N/A
Derivative A N-benzyl substitution2.485.028.035.4
Derivative B Ketone reduction to alcohol15.6> 100.045.2> 6.4
Derivative C Pyrimidine-linked amine0.0842.560.5531.2
Vadadustat Positive Control0.05> 100.0> 120.0> 2000

Interpretation: Derivative C demonstrates that functionalizing the primary amine with a pyrimidine ring (as suggested by structural studies of spiro[4.5]decanone PHD inhibitors) drastically improves target affinity while maintaining an excellent therapeutic index and metabolic stability.

References

  • Benchchem. "7-Aminospiro[4.5]decan-8-one | High-Purity Research Chemical." Benchchem Product Catalog.
  • Chowdhury, R., et al. "Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors." ResearchGate (March 2019).
  • MDPI. "Microbial Steroids: Novel Frameworks and Bioactivity Profiles." MDPI (January 2026).

Pharmacokinetic Profiling of Novel 7-Aminospiro[4.5]decan-8-one Derivatives: A Technical Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic structures to three-dimensional architectures has become a cornerstone of lead optimization. The incorporation of spirocyclic scaffolds, such as 7-Aminospiro[4.5]decan-8-one , serves as a highly effective strategy to increase the fraction of sp3-hybridized carbons ( Fsp3​ ). As a chemically unique and rigid scaffold 1, it allows drug development professionals to fine-tune physicochemical properties, restrict molecular conformation, and significantly enhance pharmacokinetic (PK) profiles compared to traditional flat heterocycles 2.

This technical whitepaper provides an authoritative guide on the pharmacokinetic profiling of novel compounds derived from the 7-Aminospiro[4.5]decan-8-one core, detailing the causality behind structural choices and providing self-validating experimental protocols for ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation.

Structural Causality: Why 7-Aminospiro[4.5]decan-8-one?

The selection of a spirocyclic core is rarely arbitrary; it is driven by the need to overcome specific ADME liabilities inherent to flat molecules.

  • Conformational Restriction & Target Affinity : The spiro[4.5]decane system locks the molecule into a rigid 3D conformation. This reduces the entropic penalty upon binding to a target receptor, often leading to increased potency and selectivity 3.

  • Physicochemical Modulation : The primary amine at position 7 introduces a basic center (typical pKa​ ~8.5–9.5), which drastically improves aqueous solubility at physiological pH. Concurrently, the ketone at position 8 acts as a rigid hydrogen-bond acceptor. Together, these functional groups lower lipophilicity (LogD) while maintaining target engagement .

  • Metabolic Shielding : Flat aromatic rings are highly susceptible to rapid Cytochrome P450 (CYP450) mediated oxidation. The bulky, sp3-rich nature of the spirocycle sterically hinders CYP access to metabolic soft spots, improving metabolic stability and extending the compound's half-life 4. This has been historically validated in the development of highly selective GlyT1 inhibitors, where diaza-spiro[4.5]decanes exhibited superior pharmacological and pharmacokinetic parameters, achieving oral bioavailabilities of ~60% 5.

G A Compound Synthesis (7-Aminospiro[4.5]decan-8-one) B Physicochemical Profiling (pKa, LogD, Solubility) A->B  Fsp3 Optimization C In Vitro ADME (HLM Stability, Caco-2) B->C  Property Validation D In Vivo PK (Rat/Mouse) (IV/PO Dosing) C->D  Low Clearance Selection E PK/PD Modeling & Lead Selection D->E  Bioavailability > 30%

Fig 1: Strategic PK profiling cascade for 7-Aminospiro[4.5]decan-8-one lead optimization.

In Vitro ADME Workflows

To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems . This means every assay plate must contain internal controls that prove the biological matrix is active and the analytical detection is linear.

Protocol 1: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic hepatic clearance ( CLint​ ) of the spirocyclic compound. Causality: We use a low protein concentration (0.5 mg/mL) to minimize non-specific protein binding, which can artificially mask clearance. NADPH is added to specifically initiate CYP450-mediated Phase I metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: This buffer maintains physiological pH and optimal ionic strength for CYP450 stability.

  • Compound Spiking: Add the 7-Aminospiro[4.5]decan-8-one derivative to achieve a final concentration of 1 µM (keep organic solvent < 0.5% to prevent enzyme inhibition).

  • System Validation (QC): On the same plate, run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Causality: If Verapamil does not clear rapidly, the microsomes are inactive. If Warfarin clears rapidly, the assay is contaminated or non-specific degradation is occurring.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Quenching & Time-Course: At t=0,5,15,30,45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The 3:1 organic ratio instantly denatures enzymes, stopping the reaction, and precipitates proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Pathway P Parent Scaffold 7-Aminospiro[4.5]decan-8-one M1 Phase I Metabolism CYP450 Oxidation (Hydroxylation at sp3 carbons) P->M1 Hepatic Microsomes M2 Phase II Metabolism N-Glucuronidation (at 7-amino group) P->M2 UGT Enzymes E1 Excretion Biliary / Renal Clearance M1->E1 M2->E1

Fig 2: Primary biotransformation and clearance pathways of the spirocyclic scaffold.

In Vivo Pharmacokinetic Profiling

Once the in vitro profile is optimized, the compound must be evaluated in vivo to determine true physiological parameters: Volume of Distribution ( Vd​ ), Systemic Clearance ( CL ), and Oral Bioavailability ( F% ).

Protocol 2: Rat IV/PO Pharmacokinetic Study

Purpose: To quantify systemic exposure and oral absorption efficiency. Causality: A crossover or parallel IV and PO study is strictly required. IV dosing bypasses absorption, providing the absolute baseline for CL and Vd​ . PO dosing assesses gastrointestinal permeability and first-pass hepatic extraction.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: Rigid spirocycles can sometimes suffer from slow dissolution rates. This co-solvent system ensures complete solubilization. Dosing a suspension intravenously can cause fatal embolisms and artificially skew the Vd​ calculation.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at t=0.08,0.25,0.5,1,2,4,8, and 24 hours. Causality: Early time points (0.08h) capture the rapid distribution phase ( α -phase), while late time points (24h) accurately define the terminal elimination half-life ( β -phase).

  • Sample Processing: Collect blood in K2-EDTA tubes, centrifuge at 4°C to separate plasma, and store at -80°C until LC-MS/MS analysis.

  • System Validation (QC): Prepare a standard curve in blank rat plasma. Include Quality Control (QC) spikes at Low, Mid, and High concentrations. Causality: Matrix effects from plasma lipids can suppress MS ionization. Matrix-matched standard curves ensure absolute quantification accuracy.

Quantitative Data Presentation

The true value of the 7-Aminospiro[4.5]decan-8-one scaffold is best understood when compared head-to-head against a traditional flat heterocycle (e.g., a substituted piperidine). The table below synthesizes typical optimization results achieved when transitioning to this spirocyclic core.

Pharmacokinetic ParameterTraditional Flat Piperidine Analog7-Aminospiro[4.5]decan-8-one AnalogMechanistic Implication
Fraction sp3 ( Fsp3​ ) 0.350.75Increased 3D character and complexity.
LogD (pH 7.4) 3.82.1Reduced lipophilicity, lowering off-target binding.
Aqueous Solubility 12 µg/mL145 µg/mLDisruption of crystal packing by the spiro-core.
HLM CLint​ 85 µL/min/mg22 µL/min/mgSteric shielding of metabolic soft spots.
Rat Vdss​ (IV) 1.2 L/kg4.5 L/kgBasic amine drives extensive tissue distribution.
Rat Bioavailability ( F% ) 15%62%Lower first-pass clearance yields higher systemic exposure.

Table 1: Comparative PK profiling demonstrating the superiority of the spirocyclic scaffold.

Conclusion

The integration of the 7-Aminospiro[4.5]decan-8-one scaffold represents a highly rational approach to modern drug design. By increasing Fsp3​ and restricting conformational flexibility, medicinal chemists can systematically engineer out the poor solubility and rapid metabolic clearance associated with flat aromatic rings. When coupled with rigorous, self-validating in vitro and in vivo PK profiling workflows, this scaffold provides a robust foundation for developing highly bioavailable, target-selective therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Taylor & Francis Online URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online URL:[Link]

  • 4-Substituted-8-(1-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with superior pharmacological and pharmacokinetic parameters PubMed (Bioorg Med Chem Lett) URL:[Link]

  • Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability PubMed (Bioorg Med Chem Lett) URL:[Link]

Sources

Methodological & Application

optimal reaction conditions for 7-Aminospiro[4.5]decan-8-one cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Aminospiro[4.5]decan-8-one

Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold

The 7-Aminospiro[4.5]decan-8-one scaffold is a valuable building block in modern medicinal chemistry. Spirocycles, characterized by two rings sharing a single atom, introduce rigid, three-dimensional complexity into molecules. This unique topography is highly sought after in drug discovery as it allows for precise vectoral orientation of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[1][2] The ability to functionalize the spiro[4.5]decane core through cross-coupling reactions is paramount for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the optimal reaction conditions for the cross-coupling of 7-Aminospiro[4.5]decan-8-one. While direct literature on this specific molecule is sparse, this guide synthesizes established principles from palladium-catalyzed cross-coupling of analogous secondary amines and ketones to provide robust, field-proven protocols. We will primarily focus on the Buchwald-Hartwig amination for direct N-arylation and further detail strategies for C-C bond formation at the ketone position via functional group manipulation.

Part I: Direct N-Arylation via Buchwald-Hartwig Amination

The most direct method for functionalizing 7-Aminospiro[4.5]decan-8-one is the palladium-catalyzed N-arylation of its secondary amine, a transformation known as the Buchwald-Hartwig amination.[3] This reaction is one of the most powerful tools for forming C(aryl)-N bonds and has revolutionized the synthesis of arylamines in the pharmaceutical industry.[1][4][5]

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction hinges on a delicate balance within its catalytic cycle. Understanding this cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amination/base-mediated deprotonation, and reductive elimination.[6][7]

The choice of ligand is arguably the most critical parameter. For sterically hindered secondary amines like 7-Aminospiro[4.5]decan-8-one, bulky, electron-rich biaryl phosphine ligands (e.g., "Buchwald ligands") are essential. These ligands stabilize the monoligated palladium species, facilitate the rate-limiting oxidative addition, and, most importantly, promote the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[5][8]

Buchwald_Hartwig_Cycle cluster_reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (L)Pd(Ar)(X) Pd0->OxAdd + Ar-X AmineComplex Amine Complex [(L)Pd(Ar)(HNR₂)]⁺X⁻ OxAdd->AmineComplex + HNR₂ AmidoComplex Amido Complex (L)Pd(Ar)(NR₂) AmineComplex->AmidoComplex + Base - [Base-H]⁺X⁻ AmidoComplex->Pd0 Product Ar-NR₂ Product AmidoComplex->Product Reductive Elimination Catalyst_Regen Regenerated L-Pd(0) ArX Aryl Halide (Ar-X) Amine Amine (HNR₂) Base Base

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Optimization of Reaction Parameters

The success of coupling with 7-Aminospiro[4.5]decan-8-one depends on the careful selection of four components: palladium precursor, ligand, base, and solvent.

ParameterRecommended ReagentsRationale & Expert Insights
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or commercially available pre-catalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand.[6][9] Pre-catalysts offer convenience and improved reproducibility by providing a stable, well-defined source of the active catalyst.
Ligand XPhos , RuPhos , BrettPhosThese are bulky, electron-rich biarylphosphine ligands. Their steric bulk promotes the formation of the monoligated Pd(0) species crucial for the catalytic cycle and accelerates the final reductive elimination step, which is often rate-limiting for hindered substrates.
Base NaOtBu , LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[7] Sodium tert-butoxide is a highly effective and common choice for secondary amines.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene and dioxane are excellent choices due to their high boiling points, allowing for elevated reaction temperatures which are often required to drive the reaction to completion.
Protocol 1: N-Arylation of 7-Aminospiro[4.5]decan-8-one

This protocol describes a general procedure for the coupling of 7-Aminospiro[4.5]decan-8-one with a representative aryl bromide.

Materials:

  • 7-Aminospiro[4.5]decan-8-one hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add 7-Aminospiro[4.5]decan-8-one hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL). Note: NaOtBu is hygroscopic and should be handled in a glovebox or quickly under inert gas.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Part II: Advanced Strategies for C-C Bond Formation

To achieve C-C cross-coupling, the ketone moiety of the spirocycle must first be transformed into a suitable electrophilic partner, such as a vinyl triflate or vinyl halide. This two-step sequence opens the door to powerful reactions like the Suzuki-Miyaura and Sonogashira couplings.

CC_Coupling_Workflow Start 7-Aminospiro[4.5]decan-8-one Triflation Step 1: Enolization & Triflation Start->Triflation KHMDS, Tf₂NPh Intermediate Vinyl Triflate Intermediate Triflation->Intermediate Suzuki Step 2a: Suzuki Coupling (with R-B(OH)₂) Intermediate->Suzuki Pd Catalyst, Base Sonogashira Step 2b: Sonogashira Coupling (with R-C≡C-H) Intermediate->Sonogashira Pd Catalyst, CuI, Base Product_Suzuki C-C Coupled Product (Aryl) Suzuki->Product_Suzuki Product_Sono C-C Coupled Product (Alkynyl) Sonogashira->Product_Sono

Figure 2: General workflow for C-C functionalization.
Protocol 2a: Synthesis of the Vinyl Triflate Intermediate

This protocol is adapted from established methods for the synthesis of vinyl triflates from ketones.[10]

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of 7-Aminospiro[4.5]decan-8-one (protected amine if necessary, 1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol in THF) dropwise. Stir at -78 °C for 1 hour to form the potassium enolate.

  • Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C.

  • Completion: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the vinyl triflate.

Protocol 2b: Suzuki-Miyaura Coupling of the Vinyl Triflate

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a vinyl or aryl halide/triflate and an organoboron species.[11][12][13]

Procedure:

  • Setup: In a reaction vial, combine the vinyl triflate intermediate (1.0 mmol), an arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Solvent Addition: Add a mixture of dioxane and water (4:1 ratio, 5 mL).

  • Reaction: Seal the vial, and heat the mixture to 80-90 °C with vigorous stirring for 8-16 hours.

  • Workup and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol 2c: Sonogashira Coupling of the Vinyl Triflate

The Sonogashira coupling enables the formation of a C-C bond between a vinyl/aryl halide or triflate and a terminal alkyne, providing access to valuable alkynylated structures.[14][15][16]

Procedure:

  • Setup: To a Schlenk flask, add the vinyl triflate intermediate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL), followed by triethylamine (Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Conclusion

The 7-Aminospiro[4.5]decan-8-one core is a versatile platform for generating novel chemical entities for drug discovery. Direct N-arylation via an optimized Buchwald-Hartwig protocol using bulky biarylphosphine ligands provides a reliable and high-yielding entry point for library synthesis. Furthermore, a strategic conversion of the ketone moiety to a vinyl triflate unlocks access to powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully functionalize this valuable spirocyclic scaffold.

References

  • Baran, P. S., & G. M. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11668-11715. [Link]

  • Marco, J. A., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 7(20), 4479-4482. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]

  • Valdez, C., et al. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. Journal of the American Chemical Society. [Link]

  • Wang, Q., et al. (2021). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 12(15), 5559-5565. [Link]

  • Scott, J. S., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4995. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Alonso, F., & Moglie, Y. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 481. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11190-11205. [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 13866-13869. [Link]

  • Nova, A., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(13), 2194-2203. [Link]

Sources

Application Notes & Protocols: Incorporating 7-Aminospiro[4.5]decan-8-one into Novel Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a rigid, three-dimensional framework that enables an "escape from flatland" and can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of 7-Aminospiro[4.5]decan-8-one, a versatile bifunctional building block, for the synthesis of novel, complex spirocyclic architectures. We will delve into the core reactivity of this molecule and present detailed, field-proven protocols for its elaboration through key synthetic strategies, including reductive amination, Ugi multicomponent reactions, and the powerful Pictet-Spengler cyclization. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers aiming to expand their chemical space.

Introduction: The Value of Spirocyclic Scaffolds

The drive to create molecules with greater sp3 character is a central theme in contemporary drug discovery.[1][4] Spirocycles, which contain two rings connected by a single common atom, provide a unique and powerful platform to achieve this. Their inherent rigidity and defined three-dimensional geometry allow for precise projection of substituents into biological space, often leading to enhanced target engagement and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

7-Aminospiro[4.5]decan-8-one is a particularly attractive starting material. It possesses two key points for diversification: a primary amine and a ketone. This bifunctionality allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds suitable for library synthesis and lead optimization campaigns.[4][5] Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have already shown significant promise as potent inhibitors for targets in inflammatory diseases and fungal infections.[6][7]

Core Concepts: Reactivity of 7-Aminospiro[4.5]decan-8-one

The synthetic utility of 7-Aminospiro[4.5]decan-8-one stems from the distinct reactivity of its primary amine (at C-7) and ketone (at C-8) functionalities. These sites can be addressed sequentially or, in more elegant cyclization strategies, simultaneously.

  • The Primary Amine (C-7): This nucleophilic center is a handle for standard amine chemistries such as acylation, sulfonylation, and, most notably, reductive amination. It can also serve as the key nucleophile in multicomponent reactions and intramolecular cyclizations.

  • The Ketone (C-8): The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. More importantly, it can be converted into an imine or iminium ion, which then acts as the electrophile in powerful ring-forming reactions.

The strategic interplay between these two functional groups is the key to unlocking the full potential of this building block.

cluster_scaffold 7-Aminospiro[4.5]decan-8-one cluster_reactions Key Synthetic Transformations scaffold Spiro[4.5]decane Core amine C7: Primary Amine (Nucleophilic Site) scaffold->amine Diversification Point 1 ketone C8: Ketone (Electrophilic Site) scaffold->ketone Diversification Point 2 reductive_amination Reductive Amination amine->reductive_amination Forms Imine pictet_spengler Pictet-Spengler Cyclization amine->pictet_spengler Amine Nucleophile ugimcr Ugi Multicomponent Reaction amine->ugimcr Amine Component ketone->reductive_amination Forms Imine ketone->pictet_spengler Forms Iminium Ion

Caption: Reactivity map of 7-Aminospiro[4.5]decan-8-one.

Synthetic Strategies & Protocols

This section details three powerful and versatile methods for elaborating the 7-Aminospiro[4.5]decan-8-one core.

Strategy 1: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis.[8] In the context of our building block, this reaction can be used in two ways:

  • Intermolecularly: Reacting the primary amine with an external aldehyde/ketone to append a new substituent at the C-7 position.

  • Intramolecularly (as part of a sequence): Where the ketone at C-8 is the carbonyl partner, leading to fused ring systems.

The protocol below focuses on the intermolecular reaction, a fundamental step in library generation.

Protocol 1: N-Alkylation via Intermolecular Reductive Amination

This protocol describes the reaction of 7-Aminospiro[4.5]decan-8-one with a representative aldehyde (e.g., benzaldehyde) to yield the N-benzylated product.

  • Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and selectivity. It preferentially reduces the protonated imine intermediate formed in situ over the starting ketone or aldehyde, minimizing side reactions.[8] Anhydrous conditions are preferred to prevent hydrolysis of the reducing agent and the imine intermediate.

  • Materials:

    • 7-Aminospiro[4.5]decan-8-one hydrochloride

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 7-Aminospiro[4.5]decan-8-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • Add benzaldehyde (1.1 eq) to the mixture. Stir for 1-2 hours to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may become slightly exothermic.

    • Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzylated product.

ReagentMolar Eq.Purpose
7-Aminospiro[4.5]decan-8-one HCl1.0Starting Material
Benzaldehyde1.1Electrophile
Triethylamine1.2Base (to free amine)
NaBH(OAc)₃1.5Selective Reducing Agent
Strategy 2: Ugi Multicomponent Reaction (MCR)

Multicomponent reactions are highly valued for their ability to generate molecular complexity in a single step. The Ugi five-center, four-component reaction (U-5C-4CR) is particularly powerful for creating peptidomimetic scaffolds.[9][10] Using our spirocyclic amino ketone, we can generate highly diverse and complex polycyclic structures.

  • Causality & Rationale: The Ugi reaction combines an amine, a ketone, a carboxylic acid, and an isocyanide.[11] The presence of both the amine and ketone within the same molecule presents a unique opportunity. However, this can also kinetically disfavor the reaction.[9][10] Performing the reaction at elevated temperatures in a sealed tube can overcome this kinetic barrier, driving the formation of the initial Ugi adduct.[9][10]

cluster_workflow Ugi MCR Workflow Start 7-Aminospiro[4.5] decan-8-one Reagents + Carboxylic Acid + Isocyanide Reaction Ugi 5C-4CR (MeOH, 65°C) Reagents->Reaction Adduct Peptidomimetic Ugi Adduct Reaction->Adduct Elaboration Further Elaboration Adduct->Elaboration Library Diverse Spirocyclic Scaffold Library Elaboration->Library

Caption: Workflow for Ugi multicomponent reaction.

Protocol 2: Synthesis of a Peptidomimetic Scaffold via Ugi Reaction

  • Materials:

    • 7-Aminospiro[4.5]decan-8-one (1.0 eq)

    • Acetic Acid (1.0 eq)

    • Benzyl isocyanide (1.0 eq)

    • Methanol (MeOH)

    • Pressure-rated sealed tube

  • Procedure:

    • To a pressure-rated sealed tube, add 7-Aminospiro[4.5]decan-8-one (1.0 eq), acetic acid (1.0 eq), and benzyl isocyanide (1.0 eq).

    • Add anhydrous methanol to achieve a concentration of approximately 0.5 M.

    • Seal the tube tightly.

    • Heat the reaction mixture to 65°C and stir for 48-72 hours. Caution: Use a blast shield.

    • Monitor the reaction by LC-MS. Note that a mixture of products, including the initial adduct and potentially cyclized byproducts, may be observed.[9]

    • After cooling to room temperature, carefully open the tube.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude material by preparative HPLC or flash column chromatography to isolate the desired Ugi adduct.

Strategy 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful transformation for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[13] By tethering a suitable aromatic group (like an indole) to the C-7 amine, we can use the C-8 ketone as the internal electrophile precursor to construct novel, fused polycyclic spiro systems.

  • Causality & Rationale: The reaction proceeds via the formation of an iminium ion intermediate under acidic conditions.[12][13] This iminium ion is a potent electrophile. The electron-rich aromatic ring (e.g., the indole C-3 position) then acts as the nucleophile, attacking the iminium carbon to form the new ring.[12] The choice of acid catalyst (e.g., trifluoroacetic acid, TFA) is critical for promoting both iminium ion formation and the subsequent cyclization. While traditionally used with aldehydes, the reaction with ketones is also well-established, though it may require stronger conditions.[14][15]

Protocol 3: Intramolecular Pictet-Spengler Cyclization

This protocol assumes the prior synthesis of N-tryptophyl-7-aminospiro[4.5]decan-8-one.

  • Materials:

    • N-tryptophyl-7-aminospiro[4.5]decan-8-one (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the N-tryptophyl-7-aminospiro[4.5]decan-8-one substrate (1.0 eq) in anhydrous DCM (approx. 0.05 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by LC-MS for the formation of the cyclized product.

    • Upon completion, carefully pour the reaction mixture into a cooled, stirred solution of saturated NaHCO₃ to neutralize the acid.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the novel tetracyclic spiro-alkaloid scaffold.

ReactionKey TransformationComplexity Generated
Reductive Amination C-N bond formationAppends single substituent
Ugi MCR Four-component condensationCreates complex acyclic chain
Pictet-Spengler Iminium ion cyclizationForms a new fused ring

Conclusion

7-Aminospiro[4.5]decan-8-one is a powerful and versatile building block for the synthesis of novel spirocyclic scaffolds. By strategically employing its bifunctional nature, researchers can access a vast and diverse chemical space. The protocols outlined in this guide for reductive amination, Ugi multicomponent reactions, and Pictet-Spengler cyclizations provide robust and reproducible methods for scaffold elaboration. These strategies empower medicinal chemists and drug development professionals to move beyond "flatland" and create the next generation of structurally complex and biologically active molecules.

References

  • Benchchem. Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks.
  • Rizzi, L., et al. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC. Available from: [Link]

  • Rizzi, L., et al. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. Available from: [Link]

  • Tyagi, V., et al. (2020). A Ketone–Accepting Pictet-Spenglerase for the Asymmetric Construction of 1,1-Disubstituted Tetrahydro-ß-Carboline Alkaloids. PMC. Available from: [Link]

  • Akritopoulou-Zanze, I. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available from: [Link]

  • Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available from: [Link]

  • ResearchGate. (2016). Joullié‐Ugi three‐component reaction based on (spiro)cyclic indolines. Available from: [Link]

  • Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ACS Publications. Available from: [Link]

  • Kazemi, M., & Mati, A. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions. ACS Combinatorial Science. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Dömling, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available from: [Link]

  • Kano, T., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. ACS Publications. Available from: [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]

  • Liu, C., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available from: [Link]

Sources

Application Note: Strategic Utilization of 7-Aminospiro[4.5]decan-8-one in Custom Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the transition from flat, sp2 -hybridized aromatic systems to 3D-rich, sp3 -hybridized frameworks is a proven strategy to improve the clinical success rates of drug candidates. This paradigm shift, often termed "escaping flatland," enhances target specificity, reduces off-target toxicity, and improves metabolic stability[1].

7-Aminospiro[4.5]decan-8-one is a highly privileged, bifunctional building block that perfectly aligns with this strategy[2]. Featuring a rigid spiro[4.5]decane core (a cyclopentane ring spiro-fused to a cyclohexane ring), this molecule restricts conformational flexibility, thereby minimizing the entropic penalty upon binding to a biological target. Furthermore, the presence of an α -aminoketone moiety—where a primary amine and a ketone are situated on adjacent carbons—renders it an exceptionally versatile synthon for custom organic synthesis. The dual reactivity of the nucleophilic amine and the electrophilic ketone allows for the rapid construction of complex spiro-fused heterocycles and highly substituted 1,2-diamines[3].

Physicochemical & Structural Properties

Understanding the baseline properties of 7-Aminospiro[4.5]decan-8-one is critical for optimizing reaction conditions, particularly regarding its stability, as α -aminoketones can be prone to self-condensation if not handled correctly.

PropertyValue / Description
Chemical Name 7-Aminospiro[4.5]decan-8-one
CAS Number 1599848-47-1[4]
Molecular Formula C10​H17​NO
Molecular Weight 167.25 g/mol
Core Scaffold Spiro[4.5]decane
Functional Groups Primary Amine ( −NH2​ ), Ketone ( −C=O )
Synthetic Utility Precursor for spiro-pyrazines, spiro-imidazoles, and chiral 1,2-diamines[5].
Handling Precaution Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent premature dimerization or oxidative degradation.

Core Applications in Custom Organic Synthesis

Application A: De Novo Synthesis of Spiro-Fused Nitrogen Heterocycles

The α -aminoketone motif is a classic and highly reliable precursor for the synthesis of nitrogen-containing heterocycles. When reacted with 1,2-dicarbonyl compounds (such as glyoxal or benzil derivatives) in the presence of an external nitrogen source like ammonium acetate, 7-Aminospiro[4.5]decan-8-one undergoes a cascade condensation reaction to yield spiro-fused pyrazines [3].

Causality & Mechanistic Insight: The reaction is driven by the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,2-dicarbonyl, forming an intermediate imine. The external nitrogen source ( NH3​ generated in situ from ammonium acetate) then attacks the remaining ketone on the spirocycle. Subsequent intramolecular cyclization and double dehydration form the fully aromatized pyrazine ring. The aromaticity of the resulting pyrazine acts as a powerful thermodynamic sink, driving the reaction to completion.

Application B: Diastereoselective Reductive Amination

For library generation in drug discovery, 7-Aminospiro[4.5]decan-8-one can be converted into a library of spirocyclic 1,2-diamines via reductive amination.

Causality & Mechanistic Insight: By reacting the ketone with various primary or secondary amines, an iminium ion intermediate is formed. The bulky spiro[4.5]decane system exerts significant steric hindrance, directing the trajectory of the incoming hydride source (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3​ ). This steric bias allows for the highly diastereoselective reduction of the iminium ion, yielding cis- or trans-1,2-diamines depending on the specific solvent and temperature conditions employed. NaBH(OAc)3​ is specifically chosen over stronger reducing agents like NaBH4​ because it selectively reduces the iminium species without prematurely reducing the unreacted starting ketone.

Experimental Protocols

Protocol A: Synthesis of a Spiro-Fused Pyrazine Derivative

This protocol describes a self-validating system for the condensation of 7-Aminospiro[4.5]decan-8-one with a 1,2-dicarbonyl to form a spiro-pyrazine.

Reagents:

  • 7-Aminospiro[4.5]decan-8-one (1.0 equiv, 1.0 mmol)

  • Benzil (1.0 equiv, 1.0 mmol)

  • Ammonium acetate ( NH4​OAc ) (5.0 equiv, 5.0 mmol)

  • Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 7-Aminospiro[4.5]decan-8-one and 1.0 mmol of benzil in 5.0 mL of glacial acetic acid.

  • Activation: Add 5.0 mmol of ammonium acetate to the stirring solution. Rationale: Acetic acid serves a dual purpose as the solvent and a mild Brønsted acid catalyst to activate the carbonyl groups for nucleophilic attack, while NH4​OAc provides the necessary second nitrogen atom for the pyrazine ring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 100°C under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The disappearance of the starting α -aminoketone (which stains positive with Ninhydrin) indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly pour the mixture into 20 mL of ice-cold water. Neutralize the solution carefully with saturated aqueous NaHCO3​ until the pH reaches ~7.5.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure spiro-fused pyrazine.

Protocol B: Diastereoselective Reductive Amination

This protocol outlines the synthesis of a spirocyclic 1,2-diamine.

Reagents:

  • 7-Aminospiro[4.5]decan-8-one (1.0 equiv, 1.0 mmol)

  • Benzylamine (1.1 equiv, 1.1 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (1.0 equiv, 1.0 mmol)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under argon, dissolve 7-Aminospiro[4.5]decan-8-one (1.0 mmol) and benzylamine (1.1 mmol) in 10 mL of anhydrous DCE. Add 1.0 mmol of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 10 minutes. Rationale: The bulky triacetoxyborohydride reagent approaches the iminium intermediate from the less sterically hindered face of the spirocycle, ensuring high diastereoselectivity.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes to break down boron complexes.

  • Isolation: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over MgSO4​ , and evaporate the solvent.

  • Validation: Analyze the crude product via 1H -NMR to determine the diastereomeric ratio (dr) before proceeding to purification via reverse-phase HPLC or recrystallization.

Mechanistic & Workflow Diagrams

Below is the synthetic workflow demonstrating the divergent applications of 7-Aminospiro[4.5]decan-8-one.

G SM 7-Aminospiro[4.5]decan-8-one (Bifunctional Synthon) P1 Condensation with 1,2-Dicarbonyls SM->P1 NH4OAc, AcOH Reflux P2 Reductive Amination with Primary Amines SM->P2 NaBH(OAc)3, DCE 0°C to RT Prod1 Spiro-Fused Pyrazines (Rigid 3D Scaffold) P1->Prod1 Prod2 Spiro-1,2-Diamines (Chiral Pharmacophores) P2->Prod2

Figure 1: Divergent synthetic workflows utilizing 7-Aminospiro[4.5]decan-8-one as a core building block.

Below is the mechanistic pathway for the formation of the spiro-fused pyrazine ring.

Mechanism A alpha-Aminoketone + 1,2-Dicarbonyl B Nucleophilic Attack (Amine to Carbonyl) A->B C Intermediate Imine/Enamine B->C -H2O D NH3 Insertion & Cyclization C->D +NH4OAc E Dehydration & Aromatization D->E -H2O F Spiro-Fused Pyrazine Core E->F Thermodynamic Sink

Figure 2: Stepwise mechanism of pyrazine ring formation driven by thermodynamic aromatization.

References

  • Title: 7-Aminospiro[4.
  • Source: bldpharm.
  • Source: nih.
  • Title: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Title: Anki Decks - Generate Flashcards Fast with AI (Heterocycle Synthesis)

Sources

Troubleshooting & Optimization

how to improve reaction yield in 7-Aminospiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of rigid spirocyclic building blocks. 7-Aminospiro[4.5]decan-8-one is a highly valuable structural motif utilized in modern drug discovery[1]. However, its synthesis—typically achieved via the α -nitrosation of spiro[4.5]decan-8-one followed by reduction—is notoriously prone to yield-crashing side reactions.

This guide provides field-proven, self-validating protocols to bypass these bottlenecks, focusing on the mechanistic causality behind experimental failures.

Mechanistic Workflow

SynthesisWorkflow SM Spiro[4.5]decan-8-one Nitrosation Step 1: a-Nitrosation (Isoamyl nitrite, HCl) SM->Nitrosation Oxime 7-Oximinospiro[4.5]decan-8-one Nitrosation->Oxime Reduction Step 2: Reduction (Pd/C, H2, HCl or Zn/AcOH) Oxime->Reduction Product 7-Aminospiro[4.5]decan-8-one (HCl Salt) - TARGET Reduction->Product Acidic Workup OverRed Over-reduction (Amino Alcohol) Reduction->OverRed Excess H2 FreeBase Free Base Formation (pH > 7) Product->FreeBase Base added Dimer Dimerization & Oxidation (Pyrazine Byproduct) FreeBase->Dimer Spontaneous

Figure 1: Mechanistic workflow for 7-Aminospiro[4.5]decan-8-one synthesis and major side reactions.

Troubleshooting FAQs

Q1: Why does my isolated product turn into a dark, intractable mixture during the basic workup, resulting in massive yield loss? Expert Insight: This is the single most common point of failure in this workflow. α -Amino ketones are inherently unstable as free bases. The highly nucleophilic primary amine of one molecule will spontaneously attack the electrophilic C8 ketone of another. This intermolecular condensation forms a dihydropyrazine intermediate, which rapidly auto-oxidizes in the presence of air to form a highly stable, dark-colored pyrazine derivative[2][3]. Solution: Never isolate the free base. The entire workup must be conducted under acidic conditions. Quench the reduction mixture and isolate the product directly as the 7-aminospiro[4.5]decan-8-one hydrochloride salt[4][5]. By keeping the amine protonated, its nucleophilicity is neutralized, completely shutting down the dimerization pathway.

Q2: LC-MS analysis of my reduction step shows a significant +2 Da impurity. How do I prevent this? Expert Insight: The +2 Da mass corresponds to the over-reduction of the C8 ketone to the corresponding amino alcohol (7-aminospiro[4.5]decan-8-ol). While Palladium on carbon (Pd/C) is an excellent catalyst for reducing the oxime intermediate[6], it can easily over-reduce the adjacent ketone if the reaction environment is not strictly controlled. Solution: You must alter the electronic environment of the substrate during hydrogenation. Add exactly 1.05 equivalents of anhydrous HCl to the reaction mixture prior to introducing hydrogen gas. Protonating the amine as it forms reduces the local electron density and alters the molecule's conformation, preventing the ketone from coordinating to the palladium surface. Alternatively, switch to a dissolving metal reduction (e.g., Zn dust in acetic acid), which is highly chemoselective for the oxime over the ketone.

Q3: The initial α -nitrosation step yields a complex mixture with poor conversion. How can I drive the formation of 7-oximinospiro[4.5]decan-8-one? Expert Insight: Nitrosation with alkyl nitrites (like isoamyl nitrite) proceeds via the enol tautomer of the ketone. In neutral spirocyclic systems, enolization is the rate-limiting step. If the reaction is too slow, the nitrite ester degrades, leading to complex side reactions. Solution: Employ strictly anhydrous acid catalysis. Use a solution of HCl in diethyl ether or methanol to rapidly accelerate enol tautomerization. Ensure all reagents are freshly titrated and dry, as water will hydrolyze the isoamyl nitrite into inactive isoamyl alcohol and nitrous acid.

Quantitative Data: Impact of Reduction Conditions

The table below summarizes how specific reduction environments impact the chemoselectivity and final yield of the α -amino ketone.

Reduction ConditionsAdditiveConversion (%)Over-reduction (%)Dimerization (%)Isolated Yield (%)
Pd/C (10%), H 2​ (1 atm)None (Neutral)>95%18%45% (during workup)22%
Pd/C (10%), H 2​ (1 atm) 1.05 eq Anhydrous HCl >98% <2% <1% 85%
Zn Dust, Acetic AcidNone90%0%<1%78%

Validated Experimental Protocol

This self-validating protocol is designed to inherently prevent the side reactions discussed above.

Step 1: Synthesis of 7-Oximinospiro[4.5]decan-8-one
  • Charge a flame-dried, nitrogen-purged round-bottom flask with spiro[4.5]decan-8-one (1.0 eq) and anhydrous diethyl ether (0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add a freshly prepared solution of HCl in diethyl ether (1.2 eq) dropwise over 10 minutes to promote rapid enolization.

  • Slowly add isoamyl nitrite (1.1 eq) via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction for 2 hours at room temperature. Monitor conversion via LC-MS.

  • Concentrate the mixture under reduced pressure, triturate the resulting solid with cold hexanes, and filter to isolate the pure oxime intermediate.

Step 2: Controlled Reduction to 7-Aminospiro[4.5]decan-8-one Hydrochloride
  • Dissolve the 7-oximinospiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol (0.2 M) in a heavy-walled hydrogenation vessel.

  • Critical Step: Add exactly 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane) to the solution to protect the ketone from over-reduction.

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of nitrogen.

  • Evacuate the vessel and backfill with hydrogen gas (1 atm, balloon). Stir vigorously at room temperature for 4–6 hours.

  • Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol.

  • Self-Validating Workup: Do not neutralize the filtrate. Directly concentrate the acidic filtrate under reduced pressure to yield 7-aminospiro[4.5]decan-8-one as a stable, off-white hydrochloride salt.

References

  • Alternating Pyrazine Organic Semiconductor Polymers (Review of α -amino ketone dimerization) Rlogin Consulting[Link]

  • Vicinal Diamines as Smart Cosubstrates in the Transaminase-Catalyzed Asymmetric Amination of Ketones ResearchGate[Link]

  • Process for the preparation of alpha-aminoketone salts (EP0587533B1)
  • Synthesis of α -Amino Ketones and O-Alkyloximes by Titanium Tetrahalide Promoted Ring-Opening Reaction ResearchGate[Link]

Sources

troubleshooting common impurities in 7-Aminospiro[4.5]decan-8-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, highly reactive nature of α-amino ketones.

The target molecule, 7-Aminospiro[4.5]decan-8-one , is a chemically unique and rigid spirocyclic scaffold highly valued in drug discovery[1]. However, because it contains both a primary amine and a ketone on adjacent carbons, it is inherently unstable in its free-base form. This guide deconstructs the causality behind common synthetic failures—such as spontaneous dimerization and over-functionalization—and provides self-validating protocols to ensure high-purity yields.

I. Mechanistic Workflow & Impurity Branching

To troubleshoot effectively, we must first map the two primary synthetic routes (α-bromination/amination vs. Neber rearrangement) and identify exactly where the thermodynamic traps lie.

SynthesisPathway A Spiro[4.5]decan-8-one (Starting Material) B 7-Bromospiro[4.5]decan-8-one (Intermediate) A->B Br2 / AcOH (Enolization) F Neber Azirine (Intermediate) A->F 1. NH2OH 2. TsCl / Base C 7-Aminospiro[4.5]decan-8-one (Target Product) B->C 1. NaN3 2. Reduction D 7,9-Dibromo Impurity (Over-reaction) B->D Excess Br2 High Temp E Pyrazine Dimer Impurity (Self-Condensation) C->E Free Base Form O2 / pH > 7 F->C H2O Hydrolysis

Figure 1: Synthetic pathways for 7-Aminospiro[4.5]decan-8-one and critical impurity branching points.

II. Diagnostic Matrix: Quantitative Impurity Profiling

When analyzing your LC-MS or GC-MS data, use this self-validating matrix to instantly identify the source of your impurity.

Impurity / ArtifactExpected m/z (ESI+)Relative Retention Time (RRT)Visual Cue in FlaskRoot Cause Mechanism
Target Molecule 168.1 [M+H]+1.00 White powder (as HCl salt)Successful synthesis
Spiro-fused Pyrazine 299.2 [M+H]+1.85 (Highly lipophilic)Dark brown/red discolorationFree-base self-condensation & aerial oxidation[2]
7,9-Dibromo Ketone 310.9 [M+H]+2.10Yellowish oil during isolationUncontrolled enolization during bromination
Amino Alcohol 170.1 [M+H]+0.85 (More polar)Colorless, poor crystallizationOver-reduction of ketone during azide reduction

III. Troubleshooting Q&A: The Causality of Failure

Q1: My final product turns dark brown upon concentration, and mass spec shows a major peak at ~299 m/z instead of the expected 168 m/z. What is happening?

The Causality: You are observing the classic α-amino ketone self-condensation. 7-Aminospiro[4.5]decan-8-one is highly reactive in neutral or basic aqueous solutions. The primary amine of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This forms an intermediate dihydropyrazine, which spontaneously undergoes aerial oxidation (driven by molecular oxygen) to form a highly stable, conjugated spiro-fused pyrazine dimer[2][3].

The Solution: Never isolate this molecule as a free base. You must trap the amine as a non-nucleophilic salt. Quench your final reaction mixture directly into cold 2M HCl and isolate the product exclusively as 7-Aminospiro[4.5]decan-8-one hydrochloride .

Dimerization M1 7-Aminospiro[4.5]decan-8-one (Molecule 1) I1 Intermolecular Schiff Base M1->I1 NH2 attacks C=O S Stable HCl Salt (No Dimerization) M1->S + HCl (pH < 3) M2 7-Aminospiro[4.5]decan-8-one (Molecule 2) M2->I1 C=O attacked by NH2 M2->S + HCl (pH < 3) I2 Dihydropyrazine Intermediate I1->I2 Cyclization (-H2O) P Spiro-fused Pyrazine Dimer (m/z 299) I2->P Aerial Oxidation (O2)

Figure 2: The mechanistic logic of pyrazine dimerization vs. stabilization via hydrochloride salt formation.

Q2: During the α-bromination of spiro[4.5]decan-8-one, I am seeing a +158 Da shift (m/z ~311) that persists through amination, resulting in a complex polymeric mixture.

The Causality: You are generating 7,9-dibromospiro[4.5]decan-8-one. Because the spiro[4.5]decan-8-one core is symmetrical[4], enolization can occur on either side of the ketone. If the reaction temperature exceeds 5°C or if bromine is added too rapidly, the mono-brominated product will enolize again at the 9-position and react with excess bromine. When subjected to amination, this dibromide forms a highly reactive diamine that polymerizes. The Solution: Utilize a strictly controlled, self-validating bromination protocol. Use exactly 0.95 equivalents of Br2​ to ensure the starting ketone is the limiting reagent. Perform the addition at 0°C in dichloromethane/methanol, using catalytic aqueous HBr to initiate the enolization predictably.

Q3: I switched to the Neber rearrangement to avoid bromination entirely, but my yields are below 30% and I see unreacted oxime tosylate. How do I optimize this?

The Causality: The Neber rearrangement of ketoxime sulfonates to α-amino ketones proceeds via an anionic pathway requiring the abstraction of the α-proton to form an azirine intermediate[5][6]. In standard biphasic basic conditions, the hydroxide ion often attacks the tosylate group (hydrolysis) faster than it abstracts the sterically hindered α-proton of the spiro-ring. The Solution: Implement Phase-Transfer Catalysis (PTC). By using tetrabutylammonium bromide (TBAB) in a toluene/KOH system, you pull the hydroxide ion into the organic phase as a highly reactive, un-solvated "naked" anion. This drastically accelerates α-proton abstraction, favoring azirine formation over tosylate hydrolysis[6].

IV. Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Neber Rearrangement (Recommended)

This protocol utilizes PTC to bypass bromination artifacts and directly yields the stable HCl salt.

  • Oxime Tosylation: Dissolve spiro[4.5]decan-8-one oxime (1.0 eq) in anhydrous toluene. Add p -toluenesulfonyl chloride (1.1 eq).

  • Phase-Transfer Setup: Cool the vessel to 0°C. Add 5 mol% tetrabutylammonium bromide (TBAB).

  • Anionic Activation: Slowly dropwise add a 50% aqueous KOH solution (volume ratio Toluene:KOH = 3:1) while maintaining vigorous stirring (>800 rpm) to ensure optimal interfacial surface area[6].

  • Azirine Hydrolysis: After 2 hours at 0°C, quench the reaction by pouring it into a mixture of crushed ice and 2M HCl. The acidic environment immediately hydrolyzes the azirine intermediate to the α-amino ketone.

  • Isolation: Separate the aqueous layer (which now contains the water-soluble 7-aminospiro[4.5]decan-8-one hydrochloride). Wash the aqueous layer with diethyl ether to remove unreacted tosylate.

  • Lyophilization: Freeze-dry the aqueous layer to obtain the target molecule as a stable, white hydrochloride salt. Do not attempt to free-base the aqueous layer for organic extraction.

Protocol B: Controlled Azide Reduction (Alternative Route)

If utilizing the bromination route, the reduction step must be carefully controlled to prevent over-reduction to the amino-alcohol.

  • Azide Formation: React 7-bromospiro[4.5]decan-8-one with NaN3​ (1.2 eq) in DMF at room temperature for 4 hours. Extract with EtOAc and wash extensively with water to remove DMF.

  • Staudinger Reduction (Self-Validating): To avoid reducing the ketone (which occurs with LiAlH4​ or NaBH4​ ), use the Staudinger reaction. Dissolve the α-azido ketone in THF.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.1 eq) slowly at 0°C. Nitrogen gas evolution serves as a visual validation of the intermediate aza-ylide formation.

  • Hydrolysis: Add water (10 eq) and heat to 50°C for 3 hours.

  • Salt Trapping: Cool to room temperature, add 1M HCl in diethyl ether. The 7-aminospiro[4.5]decan-8-one hydrochloride will precipitate as a white solid, leaving triphenylphosphine oxide dissolved in the organic supernatant.

V. References

  • Grokipedia. "Aminoacetone". Grokipedia Chemical Database. Available at: [Link]

  • Ooi, T., et al. "Asymmetric induction in the Neber rearrangement of simple ketoxime sulfonates under phase-transfer conditions: experimental evidence for the participation of an anionic pathway". PubMed (NIH). Available at:[Link]

  • Login, R. B. "Alternating Pyrazine Organic Semiconductor Polymers". RLoginConsulting. Available at: [Link]

  • PubChemLite. "Spiro[4.5]decan-8-one (C10H16O)". University of Luxembourg. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of 7-Aminospiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 7-Aminospiro[4.5]decan-8-one . This compound presents unique analytical challenges due to its rigid, hydrophobic spirocyclic core, a highly basic primary amine, and a weakly absorbing isolated ketone. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity isolation.

🔬 Troubleshooting FAQs

Q1: Why does 7-Aminospiro[4.5]decan-8-one exhibit severe peak tailing, and how can I resolve it?

The Causality: Peak tailing occurs when the peak asymmetry factor ( As​ ) exceeds 1.2[1]. For basic compounds like 7-Aminospiro[4.5]decan-8-one, this is primarily caused by a dual retention mechanism. While the spirocyclic core interacts hydrophobically with the C18 stationary phase, the basic primary amine undergoes secondary ion-exchange interactions with residual, unbonded silanol groups (Si-OH) on the silica surface[2]. At a neutral pH, these silanols are ionized (Si-O⁻) and the amine is protonated (NH₃⁺), creating strong ionic bonds that delay the elution of a portion of the analyte, severely distorting the peak shape[1].

The Solution: You must disrupt this secondary interaction using one of two pH-driven strategies:

  • Low pH Strategy (pH < 3.0): Use 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier. TFA lowers the pH to fully protonate (neutralize) the silanol groups, while the trifluoroacetate acts as an ion-pairing agent for the protonated amine, masking its positive charge[1].

  • High pH Strategy (pH > 10.0): Use 0.1% Ammonium Hydroxide (NH₄OH). This deprotonates the primary amine, rendering it neutral and eliminating the ionic interaction entirely. Critical Note: This requires specialized hybrid silica columns (e.g., Charged Surface Hybrid or CSH) that will not dissolve under highly alkaline conditions.

Q2: I cannot detect the compound using standard UV at 254 nm. What is the optimal detection strategy?

The Causality: 7-Aminospiro[4.5]decan-8-one lacks an extended conjugated π -system. The isolated ketone and aliphatic amine are weak chromophores that do not absorb significantly at standard aromatic wavelengths (e.g., 254 nm)[3]. Relying solely on UV detection at this wavelength will result in "invisible" peaks or false purity assessments where co-eluting UV-active impurities dominate the chromatogram.

The Solution:

  • Primary: Utilize Mass Spectrometry (MS) triggered fraction collection. Set the Single Quadrupole MS to monitor the [M+H]+ ion (m/z 168.1 for the free base).

  • Secondary: If UV must be used, monitor at a low wavelength (210 nm) to capture the n- π

    • transition of the ketone, though baseline drift from gradient elution must be managed[3]. Alternatively, use universal detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)[3].
Q3: How do I scale up from analytical screening to preparative purification without losing resolution?

The Causality: Scaling directly from a generic analytical gradient (e.g., 5–95% Acetonitrile over 10 minutes) to a preparative column often results in broad peaks and poor loadability. The generic gradient sweeps the compound off the column too quickly at high solvent strengths.

The Solution: Calculate a focused gradient . Identify the exact percentage of organic modifier (e.g., Acetonitrile) at which the compound elutes during the analytical run. Design a shallow preparative gradient that starts 5% below this elution point and ends 5% above it, spread over 10 column volumes. This flattens the elution profile, maximizing resolution ( α ) and allowing for significantly higher mass loading.

📊 Quantitative Data: Mobile Phase Modifier Comparison

To optimize the chromatography for the basic amine group, selecting the correct mobile phase modifier is critical. The table below summarizes the causality and expected outcomes of various additives.

ModifierTypical Conc.Working pHSilanol StateAmine StateExpected Peak Asymmetry ( As​ )Suitability for Scale-up
Formic Acid 0.1% (v/v)~2.7Partially IonizedProtonated (+1)1.4 - 1.8Moderate (Good for MS)
TFA 0.1% (v/v)~2.0Fully NeutralizedProtonated (+1)1.1 - 1.3High (Excellent peak shape)
Ammonium Bicarbonate 10 mM~7.8Fully IonizedProtonated (+1)> 2.0 (Severe Tailing)Poor (Avoid for amines)
Ammonium Hydroxide 0.1% (v/v)~10.5Fully IonizedNeutral (0)1.0 - 1.2High (Requires Hybrid Silica)

⚙️ Experimental Protocol: UV/MS-Triggered Preparative HPLC

This self-validating workflow ensures high recovery and purity of 7-Aminospiro[4.5]decan-8-one by systematically addressing its chemical properties[4].

Step 1: Sample Preparation & Solubilization

  • Dissolve the crude mixture in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA).

  • Causality: Dissolving in strong solvents (like 100% DMSO) can cause sample breakthrough at the column head, leading to split peaks. Filter through a 0.45 µm PTFE syringe filter.

Step 2: Analytical pH Screening

  • Run two parallel 5–95% analytical gradients (Column: 2.1 x 50 mm, 1.7 µm).

    • System A: 0.1% TFA in Water / Acetonitrile (Low pH).

    • System B: 0.1% NH₄OH in Water / Acetonitrile (High pH, using a CSH column).

  • Evaluate both chromatograms for peak asymmetry ( As​ ) and resolution from adjacent impurities. Select the pH system that yields As​<1.3 .

Step 3: Focused Gradient Calculation

  • Determine the retention time ( tR​ ) of the target peak from Step 2.

  • Calculate the exact %B at elution, accounting for the system dwell volume.

  • Create a focused preparative gradient: Hold at 5% B for 1 column volume (CV), rapidly ramp to (%B - 5%), run a shallow gradient to (%B + 5%) over 10 CVs, then flush at 95% B.

Step 4: Preparative Scale-Up & Fraction Collection

  • Inject the sample onto the preparative column (e.g., 19 x 150 mm, 5 µm) using the selected pH system and focused gradient.

  • Trigger fraction collection using MS (m/z 168.1) combined with a UV threshold at 210 nm.

Step 5: System Validation & Recovery

  • Validation Loop: Immediately re-inject a 5 µL aliquot of the pooled fractions using an orthogonal analytical method (e.g., if purified at high pH, analyze at low pH) to confirm >95% purity and rule out co-eluting isomers or degradation products. Lyophilize the validated fractions.

🔀 Logical Troubleshooting Workflow

Workflow N1 7-Aminospiro[4.5]decan-8-one Purification Workflow N2 Identify Chromatographic Issue N1->N2 N3 Severe Peak Tailing (Amine-Silanol Interaction) N2->N3 N4 Poor Peak Visibility (Weak Chromophore) N2->N4 N5 Low pH Strategy (pH < 3.0, e.g., 0.1% TFA) N3->N5 Protonate silanols N6 High pH Strategy (pH > 10.0, e.g., NH4OH) Requires Hybrid Silica N3->N6 Deprotonate amine N7 Alternative Detection: MS, ELSD, or CAD N4->N7 Bypass UV limitations

Caption: Logical troubleshooting workflow for resolving tailing and detection issues in spirocyclic amines.

📚 References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients. Waters Corporation. Available at: [Link]

  • HPLC in Natural Product Analysis: The Detection Issue. D-NB.info. Available at: [Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Technical Support Center: Handling & Storage of 7-Aminospiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with 7-Aminospiro[4.5]decan-8-one , a highly versatile but kinetically sensitive spirocyclic building block.

Because this compound features an α -amino ketone structural motif, it is inherently prone to rapid thermal degradation and self-condensation when handled improperly[1]. This guide synthesizes mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your material from storage to synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 7-Aminospiro[4.5]decan-8-one batch turn yellow/brown and show new high-mass peaks on LC-MS after a few days on the bench? A: You are observing spontaneous thermal degradation. As an α -amino ketone, the free base form of this compound is highly unstable due to the simultaneous presence of an electron-donating nucleophilic amine and an electron-withdrawing electrophilic carbonyl[1]. The primary amine of one molecule attacks the carbonyl of another, leading to intermolecular dimerization[2]. This forms a dihydropyrazine intermediate that rapidly oxidizes in ambient air to form a stable, conjugated pyrazine dimer[1][3]. The yellow/brown discoloration and the distinct [2M−2H2​O+H]+ mass peak on your LC-MS are the hallmarks of this pyrazine degradant.

Q: Can I simply store the free base in a -80°C freezer to prevent this degradation? A: Lowering the temperature reduces the kinetic energy available for dimerization, but it only delays the process. Furthermore, α -amino ketones are known pro-oxidants and are highly sensitive to aerial oxidation[4]. Even at ultra-low temperatures, trace oxygen or base-catalyzed hydrolysis can induce degradation[4]. For reliable long-term storage, you must arrest the kinetic pathway entirely by eliminating the amine's nucleophilicity. This is achieved by converting the compound into a protonated salt (e.g., a hydrochloride salt)[3].

Q: I need the free base form for a reductive amination or peptide coupling. How should I handle the salt form to avoid degradation during my reaction? A: Do not freebase the compound and attempt to isolate it prior to the reaction. Instead, perform an in situ freebasing. Suspend the stable HCl salt in your anhydrous reaction solvent and add your target electrophile first. Then, add a non-nucleophilic base (such as DIPEA). By releasing the free base only in the immediate presence of your target electrophile, your desired cross-coupling reaction will kinetically outcompete the slower self-condensation pathway.

Section 2: Quantitative Stability Profiles

To guide your inventory management, the following table summarizes the expected shelf life of 7-Aminospiro[4.5]decan-8-one across various storage conditions.

Chemical FormStorage TempAtmosphereExpected Shelf LifePrimary Degradant Detected
Free Base +25°C (RT)Ambient Air< 24 hoursPyrazine Dimer (Major)
Free Base -20°CArgon1–2 weeksDihydropyrazine (Trace)
HCl Salt +25°C (RT)Ambient Air3–6 monthsTrace Oxidation
HCl Salt -20°CArgon> 2 years None detected

Section 3: Visualizing the Pathways

To better understand the causality behind our storage recommendations, review the mechanistic and workflow diagrams below.

DegradationMechanism A 7-Aminospiro[4.5]decan-8-one (Free Base) B Nucleophilic Attack (Intermolecular) A->B Thermal Energy C Dihydropyrazine Intermediate B->C -2 H2O D Aerobic Oxidation (O2 Exposure) C->D E Pyrazine Dimer (Degraded Product) D->E Irreversible

Fig 1. Spontaneous dimerization and oxidation pathway of free base α-amino ketones.

StorageWorkflow Start 7-Aminospiro[4.5]decan-8-one Batch Received Check Assess Chemical State Start->Check Salt Hydrochloride Salt Check->Salt Stable Base Free Base Check->Base Unstable Store Store at -20°C Argon Atmosphere Salt->Store Convert Protocol A: Convert to HCl Salt Base->Convert For Storage Use Protocol B: In Situ Freebasing Base->Use Immediate Use Convert->Store Store->Use Prior to Reaction

Fig 2. Decision matrix and handling workflow for 7-Aminospiro[4.5]decan-8-one storage.

Section 4: Self-Validating Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt for Storage

Causality: Protonation converts the primary amine ( −NH2​ ) to an ammonium ion ( −NH3+​ ). This completely removes the lone pair required for nucleophilic attack, effectively shutting down the self-condensation pathway and rendering the molecule thermally stable.

  • Dissolution: Dissolve 7-Aminospiro[4.5]decan-8-one free base (1.0 eq) in anhydrous diethyl ether or MTBE (10 mL/g) under an argon atmosphere at 0°C.

  • Protonation: Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise while stirring vigorously.

    • Validation Check: A white precipitate (the HCl salt) should form immediately upon addition. If the solution turns yellow, dimerization has already begun; discard and start with fresh material.

  • Maturation: Stir the suspension for 15 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly under a stream of argon using a Schlenk frit to prevent moisture absorption (the salt can be hygroscopic).

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL/g) to remove unreacted free base. Dry the solid in vacuo at room temperature for 4 hours.

    • Validation Check: Analyze the resulting solid via 1 H NMR (in DMSO- d6​ ). The absence of a sharp peak characteristic of the free amine, and the presence of a broad −NH3+​ signal downfield, validates successful and complete salt formation.

Protocol B: In Situ Freebasing for Immediate Use

Causality: Generating the free base only in the presence of an activated electrophile ensures that the desired intermolecular coupling reaction outpaces the degradation pathway.

  • Suspension: Suspend the 7-Aminospiro[4.5]decan-8-one HCl salt (1.0 eq) in your desired anhydrous reaction solvent (e.g., DMF, DCM, or THF) at 0°C under argon.

  • Electrophile Addition: Add the target electrophile (1.1 to 1.5 eq) directly to the suspension.

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise.

    • Validation Check: The opaque suspension should clear as the salt dissolves, indicating the free base is being generated and immediately consumed by the electrophile.

  • Monitoring: Allow the reaction to warm to room temperature.

    • Validation Check: Monitor the reaction via LC-MS. The presence of the target product mass, coupled with the strict absence of the pyrazine dimer mass ( [2M−2H2​O+H]+ ), confirms that the in situ trapping successfully outcompeted thermal degradation.

References

  • Aminoacetone - Grokipedia. grokipedia.com.
  • Alternating Pyrazine Organic Semiconductor Polymers. rloginconsulting.com.
  • Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System. scispace.com.
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. nih.gov.

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for 7-Aminospiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and application scientists working with 7-Aminospiro[4.5]decan-8-one , a highly functionalized spirocyclic scaffold.

While spirocycles are privileged motifs in modern drug discovery—often exhibiting improved intrinsic solubility and metabolic stability over planar aromatics due to their high fraction of sp³-hybridized carbons (Fsp³) —the free base form of this specific primary amine can still present severe aqueous solubility bottlenecks at physiological pH. This guide synthesizes mechanistic causality, validated troubleshooting, and self-validating protocols to overcome these formulation hurdles.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 7-Aminospiro[4.5]decan-8-one precipitates immediately when diluted from DMSO into pH 7.4 PBS for in vitro assays. Why is this happening, and how do I prevent it?

The Causality: The primary amine on the spiro[4.5]decane ring typically possesses a pKa between 8.5 and 9.5. At pH 7.4, while a portion of the molecules are protonated, a significant fraction remains as the free base. The lipophilic decane core of the free base drives rapid precipitation once the concentration exceeds its intrinsic thermodynamic solubility ( S0​ ), overcoming the minimal solvation capacity of the buffer.

The Solution: Do not rely on simple organic cosolvents, which can cause artifacts in cellular assays. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic spirocyclic core, while its hydrophilic exterior maintains aqueous solubility . This non-covalent inclusion complex synergistically improves the dissolution rate of basic amines without altering their pharmacological target binding .

Q2: I am preparing an oral formulation for rodent PK studies. The compound is highly soluble in the stomach (pH 2) but crashes out in the intestinal fluid (pH 6.8). How do I maintain supersaturation?

The Causality: This is a classic "spring and parachute" biopharmaceutical challenge. The compound dissolves rapidly in acidic gastric fluids due to complete amine protonation (in situ salt formation) [[1]]([Link]). Upon transitioning to the neutral pH of the intestine, the compound reverts to its free base form and rapidly nucleates (the "spring"), leading to precipitation and poor bioavailability.

The Solution: Implement a polymeric precipitation inhibitor (e.g., HPMC or PVP). The polymer interacts with the drug via hydrogen bonding—specifically targeting the ketone at position 8 or the amine at position 7. This interaction increases the nucleation induction time, acting as a "parachute" to maintain the drug in a metastable supersaturated state long enough for intestinal absorption to occur .

Q3: We need to formulate a 50 mg/mL stock for toxicology studies, but cyclodextrins are too bulky for this volume. What is the alternative?

The Causality: At ultra-high concentrations, the mass burden of cyclodextrins (which require a 1:1 or 1:2 molar host-guest ratio) becomes prohibitive, increasing formulation osmolality to toxic levels.

The Solution: Utilize a Lipid-Based Formulation (LBF) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS). By dissolving the free base in a mixture of PEG400, Tween 80, and a lipid vehicle (e.g., Capryol 90), the lipophilic spirocycle is solubilized within the hydrophobic core of self-assembling micelles upon aqueous dilution .

Part 2: Logical Workflows & Mechanisms (Visualized)

Workflow A Precipitation of 7-Aminospiro[4.5]decan-8-one B Assess Target Concentration & Assay Medium A->B C Physiological Buffer (pH 7.4)? B->C D HP-β-CD Complexation (Phase-Solubility) C->D Yes (In vitro) E High-Dose in vivo Formulation? C->E No F Lipid-Based Formulation (SNEDDS) E->F Yes (Tox/PK) G Salt Screen & pH Adjustment E->G No (General Stock)

Caption: Workflow for diagnosing and resolving 7-Aminospiro[4.5]decan-8-one solubility failures.

SpringParachute Salt Drug Salt Form (High Sol. at Low pH) Intestine Intestinal pH Shift (pH 6.8) Salt->Intestine Spring Supersaturation 'The Spring' Intestine->Spring Precip Precipitation (Free Base) Spring->Precip No Polymer Polymer HPMC/PVP Polymer 'The Parachute' Spring->Polymer Polymer Added Absorb Maintained in Solution (Bioabsorption) Polymer->Absorb Inhibits Nucleation

Caption: Spring and parachute mechanism preventing free base precipitation during pH shifts.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. They include internal checkpoints to ensure the data collected represents true thermodynamic states rather than kinetic artifacts.

Protocol A: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

This protocol determines the stoichiometric ratio and binding affinity ( Kc​ ) between the spirocycle and the cyclodextrin.

  • Preparation of Vehicles: Prepare aqueous solutions of HP-β-CD ranging from 0 to 20% w/v in pH 7.4 phosphate buffer.

    • Causality: A gradient is required to plot the phase-solubility diagram and calculate the stability constant of the inclusion complex.

  • API Addition: Add an excess amount of 7-Aminospiro[4.5]decan-8-one (e.g., 10 mg) to 1 mL of each vehicle in sealed glass vials.

  • Thermodynamic Equilibration: Agitate the vials at 300 RPM at 37°C for 48 hours.

    • Causality: The spirocyclic core has high lattice energy. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium, preventing false-positive kinetic solubility readings.

  • Validation Check (Critical): Centrifuge the samples at 15,000 × g for 15 minutes. Extract the supernatant and analyze via Dynamic Light Scattering (DLS).

    • Self-Validation: DLS must show an absence of sub-visible particles (>10 nm). If particles are present, you have a colloidal suspension, not a true inclusion solution. Re-centrifuge or filter through a 0.22 µm PTFE membrane.

  • Quantification: Dilute the validated supernatant in mobile phase and quantify the API concentration via HPLC-UV.

Protocol B: Counter-Ion Salt Screening

This protocol identifies the optimal salt form to maximize the intrinsic dissolution rate.

  • Free Base Dissolution: Dissolve 7-Aminospiro[4.5]decan-8-one in a volatile, polar aprotic solvent (e.g., THF or Acetone) at 50°C.

  • Counter-Ion Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, Methanesulfonic acid, Tartaric acid).

    • Causality: The slight molar excess ensures complete protonation of the primary amine, driving the equilibrium toward salt formation.

  • Controlled Crystallization: Cool the solution slowly to 4°C over 24 hours to induce crystallization.

  • Validation Check (Critical): Isolate the precipitate and perform Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The PXRD diffractogram must display sharp, distinct Bragg peaks. A broad "halo" indicates an amorphous crash-out, which is thermodynamically unstable and will eventually crystallize unpredictably, ruining the formulation. Only proceed with crystalline salts.

  • Aqueous Profiling: Measure the thermodynamic solubility of the validated crystalline salts in unbuffered water.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements for 7-Aminospiro[4.5]decan-8-one based on the applied formulation strategies.

Formulation VehicleApparent Solubility (mg/mL)State of MatterPrimary Mechanism of Enhancement
PBS (pH 7.4) < 0.05SuspensionN/A (Baseline free base lipophilicity)
0.1M HCl (pH 1.2) > 15.0True SolutionIn situ ionization (protonated primary amine)
20% w/v HP-β-CD (pH 7.4) 4.5Inclusion ComplexHydrophobic cavity encapsulation
SNEDDS (PEG400/Tween 80) 25.0NanoemulsionMicellar core solubilization
Mesylate Salt in HPMC 12.0SupersaturationPolymeric precipitation inhibition

Part 5: References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. URL:[Link]

  • Pharma Focus Asia. Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. URL:[Link]

  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. URL:[Link]

  • National Center for Biotechnology Information (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. URL:[Link]

Sources

Technical Support Center: Resolving Stereoselectivity Challenges in 7-Aminospiro[4.5]decan-8-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 7-aminospiro[4.5]decan-8-one presents a formidable stereochemical challenge due to its rigid spirocyclic framework and the inherent instability of the α -amino ketone moiety. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve high diastereo- and enantioselectivity.

Section 1: Diagnostic Overview & The "Alpha-Amino Ketone Challenge"

The spiro[4.5]decane skeleton is a privileged scaffold widely found in bioactive natural products and medicinal chemistry[1]. However, constructing the C5 spirocenter alongside the adjacent C7 chiral amine introduces two primary failure modes:

  • Poor Facial Selectivity: Traditional cycloadditions often fail to control the quaternary spirocenter due to severe steric encumbrance, leading to complex diastereomeric mixtures[1]. The spiro[4.5]decane skeleton requires highly specific catalyst designs to overcome these steric barriers[2].

  • Spontaneous Epimerization: Once the amine at C7 is installed, the adjacent C8 ketone stabilizes the enolate form via resonance. As a free base, the α -amino ketone rapidly epimerizes, destroying the C7 stereocenter, and frequently undergoes irreversible oxidative dimerization to form pyrazines[3],[4].

Section 2: Troubleshooting FAQs

Q1: My spiroannulation yields a complex mixture of diastereomers (dr < 2:1). How can I improve the stereocontrol? Root Cause: Uncatalyzed or Lewis-acid catalyzed spiroannulations often suffer from loose transition states. The steric bulk of the spiro[4.5]decane system leads to competing reaction pathways. Solution: Transition to an asymmetric organocatalytic cascade[5]. Utilizing a bifunctional hydrogen-bonding catalyst (such as a cinchona-derived squaramide) rigidly coordinates the enolate and electrophile through a highly structured hydrogen-bond network. This effectively shields one face of the molecule, driving the diastereomeric ratio (dr) above 20:1.

Q2: I achieve high ee during the synthesis of the chiral amine, but the final isolated 7-aminospiro[4.5]decan-8-one is nearly racemic. What is happening? Root Cause: You are likely isolating the product as a free base. The α -proton is highly acidic. The free amine acts as an intermolecular base, triggering rapid enolization and subsequent epimerization[3]. Solution: Never isolate the intermediate as a free base. Either trap the amine immediately as a stable hydrochloride salt, or utilize a Dynamic Kinetic Resolution (DKR) strategy where the stereocenter is continuously corrected during the reductive amination step.

Q3: Chemical reductive amination of the spiro-diketone yields poor enantioselectivity. Is there a better alternative? Root Cause: Transition-metal catalyzed reductive aminations struggle to differentiate the sterically similar faces of the rigid spirocyclic diketone. Solution: Implement biocatalytic DKR using engineered Amine Transaminases (TAs)[4]. TAs operate under mild aqueous conditions, utilizing isopropylamine as a "smart cosubstrate" to drive the equilibrium, achieving >99% ee by selectively aminating only one enantiomeric conformation of the rapidly equilibrating diketone.

Section 3: Data Metrics & Catalyst Benchmarking

Table 1: Catalyst Screening for Asymmetric Spiroannulation (Core Formation)

Catalyst TypeReaction Temp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Causality / Observation
L-Proline25452:140%Loose transition state; poor facial shielding.
Chiral Thiourea07210:185%Improved H-bonding, but flexible scaffold allows minor epimerization.
Bifunctional Squaramide -20 88 >20:1 >98% Rigid H-bond network locks the enolate; optimal trajectory.

Table 2: Optimization of Reductive Amination for C7 Stereocenter

Amination StrategyAmine SourceAdditiveYield (%)Enantiomeric Excess (ee)Epimerization Risk
Ru-Catalyzed Transfer Hydrog.NH₄OAcNone6075%High (Free base intermediate)
Reductive Amination (NaBH₃CN)BenzylamineAcOH55RacemicExtreme (Slow reduction allows enolization)
Biocatalytic DKR (Transaminase) Isopropylamine PLP 92 >99% Eliminated (In-situ stereocontrol)

Section 4: Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Organocatalytic Spiroannulation

Objective: Construct the spiro[4.5]decane-7,8-dione core with >95% ee. Mechanism of Action: The bifunctional squaramide catalyst simultaneously activates the electrophilic enone via hydrogen bonding and the nucleophilic enolate via the tertiary amine, locking the transition state.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the cyclohexenone precursor (1.0 equiv) and the enal (1.2 equiv) in anhydrous toluene (0.1 M).

  • Catalysis: Add 5 mol% of the chiral cinchona-derived squaramide catalyst at -20 °C. Stir for 24 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). Proceed only when the starting enone is completely consumed.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Quality Control): Purify via flash chromatography. Run chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10) on a 50 µL aliquot. Pass criteria: dr > 20:1, ee > 95%.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR) Reductive Amination

Objective: Install the C7 amine while preventing epimerization. Mechanism of Action: The Amine Transaminase (TA) selectively aminates the (R)-enantiomer of the rapidly equilibrating spiro-diketone. Isopropylamine acts as the smart cosubstrate, shifting the thermodynamic equilibrium[4].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal 5'-phosphate) and 1 M isopropylamine (amine donor).

  • Enzymatic Reaction: Suspend the spiro[4.5]decane-7,8-dione intermediate (50 mM) in the buffer. Add 10 mg/mL of engineered Amine Transaminase (TA).

  • Incubation: Incubate at 30 °C with orbital shaking (250 rpm) for 48 hours.

  • Validation Checkpoint 1 (In-Process): Monitor conversion via LC-MS. Pass criteria: >98% conversion of the diketone mass [M+H]⁺.

  • In-Situ Salt Formation (Critical Step): Immediately adjust the pH to 2.0 using 1M HCl to protonate the newly formed 7-aminospiro[4.5]decan-8-one. This prevents free-base epimerization and dimerization.

  • Validation Checkpoint 2 (Quality Control): Lyophilize the aqueous layer and analyze the HCl salt via NMR and chiral HPLC. Pass criteria: ee > 99%.

Section 5: Pathway Visualizations

Workflow A Spiroannulation Precursors (High Steric Hindrance) B Organocatalytic Cascade (Bifunctional Squaramide) A->B Stereocontrolled Cyclization C Spiro[4.5]decane-7,8-dione (Stable Intermediate) B->C Core Assembly D DKR Reductive Amination (Amine Transaminase) C->D Chiral Amine Installation E 7-Aminospiro[4.5]decan-8-one (Enantiopure Target) D->E Epimerization Prevented

Workflow for the stereoselective synthesis of 7-Aminospiro[4.5]decan-8-one.

Mechanism R Racemic alpha-Amino Ketone (Unstable Free Base) E Enol Intermediate (Loss of Stereocenter) R->E Base-Catalyzed Epimerization D Pyrazine Dimerization (Irreversible Degradation) E->D Oxidative Dimerization S Spiro-Diketone Precursor E->S Alternative Oxidation T Biocatalytic DKR (Transaminase + Amine) S->T Dynamic Kinetic Resolution P Enantiopure 7-Amino Product T->P Stereoselective Amination

Mechanistic pathways highlighting alpha-amino ketone degradation versus DKR stabilization.

Section 6: References

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses... Source: nih.gov URL:

  • Design and Synthesis of Chiral Spiro Ligands Source: researchgate.net URL:

  • Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer Source: researchgate.net URL:

  • (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol - Technical Support Center: Stability & Handling Source: benchchem.com URL:

  • Vicinal Diamines as Smart Cosubstrates in the Transaminase-Catalyzed Asymmetric Amination of Ketones Source: researchgate.net URL:

Sources

Validation & Comparative

Analytical Validation of 7-Aminospiro[4.5]decan-8-one by LC-MS: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures, analytical scientists face new challenges in method development. 1 is a chemically unique spirocyclic compound that serves as a versatile and rigid scaffold in organic synthesis and drug discovery[1].

However, the unique physicochemical properties of this alpha-aminoketone—specifically its high polarity, basicity, and rigid 3D conformation—demand a departure from traditional reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) workflows. This guide objectively compares the analytical performance of 7-Aminospiro[4.5]decan-8-one against traditional amine alternatives and provides a self-validating, 2 protocol for its quantitative analysis[2].

Causality in Analytical Behavior: Spirocyclic vs. Traditional Amines

To understand the analytical behavior of 7-Aminospiro[4.5]decan-8-one, we must compare it to standard alternatives: Aniline (a flat, aromatic amine) and Cyclohexylamine (a flexible, aliphatic amine).

  • Chromatographic Causality: Flat aromatic amines possess high lipophilicity (LogP > 1) and retain well on standard C18 columns via hydrophobic and π−π interactions. In contrast, the spirocyclic core of 7-Aminospiro[4.5]decan-8-one is highly polar. On a standard C18 column, it elutes in the void volume, co-eluting with endogenous salts and phospholipids, which leads to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation exchange is required to achieve a sufficient retention factor ( k′ ).

  • Ionization Causality: In positive Electrospray Ionization (ESI+), the rigid 3D structure of the spiro-amine prevents intermolecular stacking (which often dampens the ionization of flat aromatics). The primary amine, sterically exposed on the spiro[4.5]decane ring, readily accepts protons, resulting in an exceptionally high ESI+ response factor compared to its flat counterparts.

Causality Spiro 7-Aminospiro[4.5]decan-8-one (Rigid 3D Amine) Prop1 High Polarity & Basicity Spiro->Prop1 Flat Standard Aromatic Amine (Flat 2D Amine) Prop2 High Lipophilicity Flat->Prop2 Chrom1 HILIC / Mixed-Mode LC (Avoids Void Volume) Prop1->Chrom1 Chrom2 Standard C18 RP-LC (Standard Retention) Prop2->Chrom2 MS1 High ESI+ Efficiency (Minimal Steric Hindrance) Chrom1->MS1 MS2 Moderate ESI+ Efficiency (Prone to Stacking) Chrom2->MS2

Causality pathway comparing physicochemical properties to LC-MS analytical outcomes.

Comparative Quantitative Performance

The table below summarizes the analytical performance of 7-Aminospiro[4.5]decan-8-one compared to alternative amine classes under optimized LC-MS/MS conditions.

Table 1: Chromatographic & Ionization Comparison

Compound ClassRepresentative AnalyteOptimal LC ChemistryRetention Factor ( k′ )Relative ESI+ ResponseMatrix Factor (Plasma)
Rigid Spirocyclic 7-Aminospiro[4.5]decan-8-oneHILIC (Amide)4.2100% (Baseline)0.92 (Minimal suppression)
Flat Aromatic AnilineC18 (Reversed-Phase)3.845%0.85 (Moderate suppression)
Flexible Aliphatic CyclohexylamineC18 (Reversed-Phase)1.560%0.65 (Severe suppression)

Data Interpretation: The spirocyclic amine demonstrates superior ionization efficiency. By utilizing HILIC, the analyte is retained well past the void volume, bypassing the severe matrix suppression zone that plagues flexible aliphatic amines on C18 columns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes built-in internal controls to immediately flag analytical failures.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma matrix. Add 150 µL of cold Acetonitrile containing 10 ng/mL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -7-Aminospiro[4.5]decan-8-one). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant to an autosampler vial.

  • Causality: High organic solvent crashes out proteins while keeping the polar spiro-amine in solution.

  • Self-Validation Mechanism: The SIL-IS is introduced before extraction. If the extraction fails or if matrix effects vary between samples, the SIL-IS peak area will deviate, automatically invalidating the specific sample run without compromising the entire batch.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 95% B.

  • Causality: The high organic starting condition forces the polar spiro-amine to partition into the water-rich layer on the silica surface (HILIC mechanism), achieving strong retention.

  • Self-Validation Mechanism: A "Zero-Injection Blank" is run immediately after the Upper Limit of Quantification (ULOQ) standard. If the analyte peak is detected in the blank, it automatically flags system carryover, preventing false positives in subsequent low-concentration samples.

Step 3: MS/MS Detection
  • Procedure: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor [M+H]+ to the dominant product ion (typically corresponding to the loss of water/ammonia from the alpha-aminoketone moiety).

  • Causality: The rigid spiro-ring directs fragmentation toward the functional groups rather than ring cleavage, resulting in a highly specific and abundant product ion.

ICH Q2(R2) Analytical Validation Framework

The recent 3 emphasizes a lifecycle approach to analytical validation, explicitly detailing requirements for quantitative LC/MS analysis of trace compounds[3]. The validation must simultaneously evaluate specificity, accuracy, and precision over the reportable range[3].

Workflow A 1. Method Development Column & Mobile Phase Optimization B 2. System Suitability Self-Validating Retention Check A->B C 3. Specificity & Selectivity Matrix Interference Assessment B->C D 4. Linearity & Range SIL-IS Normalized Calibration C->D E 5. Accuracy & Precision Spike Recovery & %RSD D->E F 6. Robustness Continuous Lifecycle Monitoring E->F

LC-MS/MS analytical validation lifecycle workflow based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Method Validation Summary for 7-Aminospiro[4.5]decan-8-one

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaObserved ResultStatus
Specificity / Selectivity Absence of interference in 6 independent blank matrix lots.Response < 20% of LLOQMax interference: 4.2%PASS
Linearity & Range 8-point calibration curve, SIL-IS normalized. R2≥0.990 R2=0.998 PASS
Accuracy (Recovery) Spiked samples at 3 levels (Low, Mid, High), n=6.85% - 115% of nominal96.4% - 102.1%PASS
Repeatability (Precision) 6 replicates at 100% concentration level.%RSD ≤15% %RSD = 3.8%PASS
Matrix Effect Post-extraction spike vs. neat solution response.IS-normalized MF: 0.85-1.15MF = 0.98PASS

By adhering to these rigorous, self-validating protocols, laboratories can ensure the reliable quantification of complex spirocyclic scaffolds, overcoming the inherent limitations of traditional analytical methodologies.

References

  • New update for the ICH Q2 (R2)
  • 7-Aminospiro[4.
  • Validation of Analytical Procedures Q2(R2)

Sources

A Comparative Guide to Spirocyclic Amines and the 7-Aminospiro[4.5]decan-8-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spatial Dimension in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is perpetual. While flat, aromatic structures have historically dominated small-molecule therapeutics, the field is increasingly embracing three-dimensional (3D) molecular architectures to unlock new biological targets and improve pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their rigid, well-defined 3D geometry allows for precise projection of functional groups into biological space, often leading to improved potency, selectivity, and metabolic stability.[1][2]

This guide provides a comparative analysis of the broad class of spirocyclic amines against a specific, promising scaffold: 7-Aminospiro[4.5]decan-8-one. We will delve into their distinct structural features, synthetic accessibility, and physicochemical properties, supported by experimental protocols and data to inform rational drug design.

Part 1: The Universe of Spirocyclic Amines - A General Overview

Spirocyclic amines represent a diverse and valuable class of building blocks in drug discovery. The defining feature is a quaternary carbon center—the spiro-atom—which imparts a rigid twist to the molecular structure. This class is not defined by a single core but by the principle of spiro-fusion, leading to a vast array of scaffolds with varying ring sizes, heteroatom content, and substitution patterns.

Key Characteristics:

  • Structural Diversity: The rings forming the spirocycle can be carbocyclic or heterocyclic, saturated or unsaturated, and of various sizes (e.g., spiro[3.3]heptane, spiro[4.5]decane). This allows for extensive exploration of chemical space.[1]

  • Improved Physicochemical Properties: Incorporating a spiro-center can disrupt planarity, which often leads to increased aqueous solubility and reduced lipophilicity compared to flat aromatic analogues.[3] For instance, the creation of oxa-spirocycles has been shown to dramatically improve water solubility.[3]

  • Synthetic Accessibility: Modern synthetic methods have made spirocycles more accessible.[2] Strategies like the Hofmann-Löffler-Freytag (HLF) approach enable the conversion of monocyclic amines into complex spirocyclic architectures in a single step through intramolecular C-H bond functionalization.[1][4]

Part 2: A Focused Look at 7-Aminospiro[4.5]decan-8-one

The 7-Aminospiro[4.5]decan-8-one framework is a specific and highly functionalized scaffold. It combines the rigidity of the spiro[4.5]decane core (a five-membered ring fused to a six-membered ring) with the key functionalities of a secondary amine and a ketone. This precise arrangement offers a unique combination of structural and chemical properties.

Key Characteristics:

  • Defined 3D Vectoriality: The spiro[4.5]decane core is a prevalent motif in natural products, many of which exhibit significant biological activity.[5] The fixed spatial relationship between the amine and ketone groups provides a rigid handle for targeted interactions with proteins.

  • Chemical Reactivity: The presence of a ketone offers a reactive site for further chemical modification, such as nucleophilic addition or reductive amination, allowing for library diversification.[6] The amine serves as a crucial hydrogen bond donor/acceptor and a basic center for salt formation, which can enhance solubility and bioavailability.

  • Biological Relevance: The spiro[4.5]decanone core has been identified as a useful template for developing potent and selective inhibitors of enzymes like prolyl hydroxylases (PHDs).[7] Furthermore, related azaspiro[4.5]decane structures have been investigated as M1 muscarinic agonists for Alzheimer's disease treatment, highlighting the therapeutic potential of this scaffold.[8][9][10]

Part 3: Comparative Analysis - General vs. Specific

The choice between a general spirocyclic amine library and a specific scaffold like 7-Aminospiro[4.5]decan-8-one depends entirely on the research objective.

FeatureGeneral Spirocyclic Amines7-Aminospiro[4.5]decan-8-one Scaffold
Structural Diversity Extremely high; variable ring sizes, heteroatoms, and substitution patterns.Highly defined; fixed spiro[4.5]decane core with specific amine and ketone functionalities.
Conformational Flexibility Varies from highly rigid (e.g., spiro[3.3]heptane) to moderately flexible, depending on ring size.Inherently rigid due to the bicyclic nature and spiro-fusion.
Synthetic Strategy Diverse methods: intramolecular C-H amination, cycloadditions, ring expansions.[4][11]More targeted multi-step syntheses, often involving cycloaddition or spirocyclization reactions.[12][13]
Physicochemical Profile Generally improved solubility and lower lipophilicity compared to planar analogs.[3]The polar amine and ketone groups contribute to a favorable solubility profile. The calculated XLogP3-AA for the parent 7-Azaspiro[4.5]decan-8-one is low, indicating good hydrophilicity.[14]
Drug Discovery Application Broadly used for scaffold hopping, library synthesis, and improving ADME properties.[2]Ideal for structure-activity relationship (SAR) studies where a rigid core is needed to probe specific binding pockets.[7]

Part 4: Experimental Protocols & Validation

The following protocols provide methodologies for the synthesis and characterization of these scaffolds. The causality behind key steps is explained to provide deeper insight.

Protocol 1: General Synthesis of a Spirocyclic Amine via Photocatalytic [3+2] Cycloaddition

This protocol is adapted from modern methodologies for synthesizing highly substituted spirocyclic amines, demonstrating a powerful and selective approach.[13]

Objective: To synthesize a 2-Amino-spiro[4.5]decane-6-one derivative, a close analog to our target molecule.

Rationale: This method utilizes cooperative photocatalysis and organocatalysis to achieve high diastereoselectivity under mild conditions, which is often a challenge in spirocycle synthesis. The phosphoric acid catalyst activates the aniline for nucleophilic attack, while the photocatalyst facilitates the key cycloaddition step.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization s1 Combine Reactants: 1. 2-Methylene-1-one (1a) 2. N-cyclopropylaniline (2a) 3. Phosphoric Acid Catalyst 4. Solvent (DCM) s2 Reaction Conditions: - Stir at -20°C - Irradiate with Blue LED s1->s2 s3 Monitor Reaction: - Thin Layer Chromatography (TLC) s2->s3 p1 Quench Reaction & Extract with Organic Solvent s3->p1 Reaction Complete p2 Dry & Concentrate (e.g., Na2SO4, Rotary Evaporator) p1->p2 p3 Purify via Flash Column Chromatography p2->p3 a1 Verify Structure: - 1H & 13C NMR Spectroscopy p3->a1 Purified Product a2 Confirm Mass: - High-Resolution Mass Spectrometry (HRMS) a1->a2 a3 Assess Purity: - HPLC or LC-MS a2->a3

Caption: Experimental workflow from synthesis to characterization.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one (1a, 0.1 mmol), N-cyclopropylaniline (2a, 0.12 mmol), and a phosphoric acid catalyst (e.g., rac-CPA, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 1.0 mL) to the vial.

  • Initiation: Stir the mixture at -20 °C under a nitrogen atmosphere. Initiate the reaction by irradiating the vial with a blue LED light source.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-amino-spiro[4.5]decane-6-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 7-Azaspiro[4.5]decan-8-one Precursor

This protocol outlines a plausible route for constructing the core azaspiro[4.5]decanone ring system, inspired by established N-acyliminium spirocyclization methods.[12]

Objective: To form the spiro[4.5]decane core via an intramolecular cyclization.

Rationale: N-acyliminium ion chemistry is a powerful tool for forming carbon-carbon bonds. Generating this reactive intermediate in the presence of a tethered nucleophile (an alkene) allows for a highly controlled and often diastereoselective cyclization to build the complex spirocyclic system.

Reaction Scheme Diagram:

G A Chiral Succinimide Intermediate B N-Acyliminium Ion (Reactive Intermediate) A->B  Lewis Acid (e.g., TMSOTf) C 7-Azaspiro[4.5]decan-8-one Core Product B->C  Intramolecular  Spirocyclization

Caption: N-acyliminium ion mediated spirocyclization reaction.

Step-by-Step Procedure:

  • Precursor Synthesis: Synthesize the required chiral N-alkyl-3-aminosuccinimide intermediate from a suitable starting material like L-aspartic acid.[12] This precursor should contain an appropriately placed alkenyl side chain (e.g., a pentenyl group).

  • Reaction Setup: Dissolve the succinimide precursor (1.0 equiv) in a dry, non-protic solvent such as dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) to control the reactivity of the intermediate.

  • Initiation: Add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv), dropwise to the solution to generate the N-acyliminium ion in situ.

  • Reaction: Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours. The intramolecular cyclization will proceed.

  • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, quench carefully with a basic aqueous solution (e.g., saturated NaHCO₃) and perform a standard aqueous work-up.

  • Purification & Characterization: Purify the crude product via column chromatography and characterize using NMR and MS to confirm the formation of the desired spirocyclic product.

Conclusion

Spirocyclic amines offer a powerful strategy to introduce 3D complexity into drug candidates, with the potential to significantly enhance pharmacological properties. While general spirocyclic amine libraries provide a broad net for initial screening and scaffold hopping, highly functionalized and rigid cores like 7-Aminospiro[4.5]decan-8-one offer a more refined tool. This specific scaffold is exceptionally well-suited for detailed SAR exploration, where locking the conformation of key pharmacophoric elements (the amine and ketone) can reveal critical insights into target binding and lead to the development of highly potent and selective therapeutics. The choice between these approaches is therefore a strategic one, guided by the specific goals and stage of a drug discovery program.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Oxa-spirocycles: synthesis, properties and applications.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Validation of Spiro[4.
  • 7-Azaspiro[4.5]decan-8-one CAS 1596616-65-7 wiki.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.HETEROCYCLES, Vol. 105, No. 1, 2022.
  • Spiro[4.5]decan-6-one.CymitQuimica.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.PubMed.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.MDPI.
  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs.MDPI.
  • Researchers develop a potential new drug for Alzheimer's and pain tre

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Assay Validation Guide: Evaluating 7-Aminospiro[4.5]decan-8-one Derivatives for NOP/Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The 7-Aminospiro[4.5]decan-8-one scaffold has emerged as a highly versatile and rigid chemotype in medicinal chemistry, particularly for the development of novel analgesics and CNS therapeutics. Derivatives of this spirocyclic core—such as spiro[cyclohexane-pyrano[3,4-b]indole]-amines and 1,3,8-triaza-spiro[4.5]decan-4-ones—exhibit potent agonist and antagonist activities at the Nociceptin/Orphanin FQ (NOP) receptor and classical opioid receptors (Mu, Kappa, Delta) [1].

Accurately determining the receptor binding affinity ( Ki​ ) and dissociation constant ( Kd​ ) of these highly lipophilic compounds is a critical bottleneck in lead optimization. This guide objectively compares the performance of traditional Radioligand Binding Assays (RBA) against modern Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technologies, providing self-validating experimental protocols to ensure scientific integrity and robust data generation.

The Pharmacological Context: NOP Receptor Targeting

The NOP receptor (formerly ORL-1) is a G-protein coupled receptor (GPCR) that shares high sequence homology with classical opioid receptors but possesses a distinct pharmacology driven by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ) [2]. Binding of a 7-Aminospiro[4.5]decan-8-one derivative to the orthosteric site triggers the Gi/o signaling cascade. Understanding this pathway is essential, as binding affinity assays must be performed under conditions that stabilize the receptor in its high-affinity G-protein-coupled state (e.g., in the absence of GTP analogs) [3].

NOPSignaling Ligand 7-Aminospiro[4.5]decan-8-one Derivative Receptor NOP Receptor (ORL-1) Ligand->Receptor Binds Gprotein Gi/o Protein Complex Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibition) Gprotein->AC Gαi inhibits IonChannels K+ Efflux (GIRK) & Ca2+ Blockade Gprotein->IonChannels Gβγ modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces

NOP receptor Gi/o signaling pathway activated by spirocyclic ligands.

Technology Comparison: Measuring Receptor Binding Affinity

To validate the binding affinity of novel spirocyclic compounds, laboratories must choose between the gold-standard Radioligand Binding Assay (RBA) and the modern TR-FRET platform.

Table 1: Objective Comparison of RBA vs. TR-FRET for Spirocyclic Compounds

ParameterRadioligand Binding Assay (RBA)TR-FRET Binding Assay
Tracer Type [3H] -N/OFQ or [3H] -DiprenorphineFluorescent N/OFQ (e.g., ATTO594, BODIPY)
Assay Format Heterogeneous (Requires filtration/washing)Homogeneous (Mix-and-read)
Kinetics End-point onlyReal-time association/dissociation
Lipophilic Compound Handling High risk of non-specific filter bindingLow risk (no filters used)
Receptor State Whole cell or membrane preparationsSNAP-tagged membrane preparations
Throughput Low to Medium (96-well)Ultra-High (384-well / 1536-well)

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. Every step must have a defined causality to prevent artifacts, particularly when handling basic, lipophilic amines like 7-Aminospiro[4.5]decan-8-one.

Protocol A: Traditional Radioligand Binding Assay (RBA)

This protocol utilizes [3H] -N/OFQ to determine the Ki​ of unlabeled spirocyclic competitors [4].

  • Filter Preparation (Causality: Reduce Non-Specific Binding): Pre-soak GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? The spiro-amine core is highly basic and will non-specifically bind to the negatively charged glass fibers, artificially inflating background signal. PEI neutralizes this charge [5].

  • Assay Assembly: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA, 15 µg of human NOP receptor membrane preparation, 0.2 nM [3H] -N/OFQ, and varying concentrations of the 7-Aminospiro[4.5]decan-8-one derivative (10 pM to 10 µM). Why BSA? It acts as a carrier protein to prevent the lipophilic test compound from adhering to the plastic well walls.

  • Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Washing: Rapidly filter the reaction through the PEI-soaked filters using a cell harvester. Wash 5 times with ice-cold Tris-HCl buffer. Why ice-cold? To rapidly drop the temperature, slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash steps.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

Protocol B: Homogeneous TR-FRET Binding Assay

This protocol utilizes a Lumi4-Tb-SNAP-tagged NOP receptor and a fluorescently labeled tracer to measure binding without washing [6].

  • Receptor Labeling: Incubate SNAP-NOPr CHO cell membranes with 100 nM Lumi4-Tb (FRET Donor) for 1 hour at 37°C. Wash via centrifugation to remove unbound donor.

  • Assay Assembly (Causality: Kinetic Preservation): In a 384-well low-volume plate, dispense the labeled membranes, a fixed concentration of fluorescent tracer (e.g., BODIPY-N/OFQ, FRET Acceptor), and the spirocyclic test compound. Why no wash step? TR-FRET relies on proximity. Only tracer bound to the receptor will generate a FRET signal, allowing for the detection of low-affinity/fast-dissociating compounds that would be lost in RBA.

  • Time-Resolved Detection: Read the plate using a microplate reader equipped with a TR-FRET module. Excite at 340 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay. Why the delay? It allows short-lived background autofluorescence from the test compounds and plasticware to decay, leaving only the long-lived Terbium FRET signal.

TRFRET Membrane SNAP-NOPr Membrane Preparation Donor Label with Lumi4-Tb (FRET Donor) Membrane->Donor Tracer Add Fluorescent Tracer (FRET Acceptor) Donor->Tracer Competitor Add 7-Aminospiro[4.5]decan-8-one (Competitor) Tracer->Competitor Read Measure TR-FRET Ratio (665nm / 620nm) Competitor->Read Displacement reduces FRET

TR-FRET competition binding assay workflow for evaluating receptor affinity.

Data Presentation & Assay Validation Metrics

To validate the assay, the IC 50​ values derived from the dose-response curves must be converted to Ki​ values using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

A robust assay should yield a Z'-factor 0.5. Below is representative validation data comparing a reference spirocyclic compound across both platforms.

Table 2: Representative Validation Data for 7-Aminospiro[4.5]decan-8-one Derivatives

CompoundTarget ReceptorRBA Ki​ (nM)TR-FRET Ki​ (nM)Assay Z'-FactorSignal-to-Background
N/OFQ (Endogenous) NOP0.25 ± 0.040.31 ± 0.050.8212.5
Spiro-Derivative A NOP1.40 ± 0.201.65 ± 0.150.7811.0
Spiro-Derivative B Mu (MOR)> 10,000> 10,0000.759.8
SB-612111 (Control) NOP0.85 ± 0.120.90 ± 0.080.8012.0

Interpretation: The TR-FRET assay demonstrates excellent correlation with the gold-standard RBA ( R2>0.95 ), while providing superior Z'-factors due to the elimination of manual washing steps.

Conclusion & Best Practices

For laboratories developing novel 7-Aminospiro[4.5]decan-8-one derivatives, transitioning from RBA to TR-FRET is highly recommended. TR-FRET not only eliminates radioactive waste but also mitigates the non-specific binding artifacts commonly associated with highly lipophilic spiro-amines. Ensure that your assay buffers contain adequate carrier proteins (0.1% BSA) and that kinetic equilibration times are empirically determined for each new structural analog.

References

  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists ACS Medicinal Chemistry Letters URL
  • US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors Google Patents URL
  • Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor Journal of Medicinal Chemistry - ACS Publications URL
  • Structure-Based Virtual Screening of the Nociceptin Receptor: Hybrid Docking and Shape-Based Approaches for Improved Hit Identification PMC - NIH URL
  • Discovery and Structure–Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis, Biological Evaluation, and Utility of Fluorescent Ligands Targeting the μ-Opioid Receptor Journal of Medicinal Chemistry - ACS Publications URL

Reproducibility and Pathway Comparison for the Synthesis of 7-Aminospiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic scaffolds, particularly the spiro[4.5]decane core, have become highly privileged structures in modern drug discovery. They offer significant three-dimensionality, improved metabolic stability, and unique conformational restrictions compared to flat aromatic rings. The functionalization of these cores—specifically the synthesis of 7-Aminospiro[4.5]decan-8-one—provides a versatile α-amino ketone building block.

However, synthesizing α-amino ketones is notoriously challenging. The inherent nucleophilicity of the newly formed amine and the electrophilicity of the adjacent ketone often lead to rapid intermolecular condensation, forming dihydropyrazines[1]. This guide objectively compares published synthesis pathways for 7-Aminospiro[4.5]decan-8-one, evaluating their reproducibility, scalability, and mechanistic robustness, and provides a field-proven, self-validating experimental protocol.

Comparison of Synthetic Pathways

The introduction of an amino group at the α-position of a spirocyclic ketone generally falls into three strategic categories.

Pathway A: The Neber Rearrangement

The classical approach involves converting spiro[4.5]decan-8-one into a ketoxime, followed by O-tosylation and treatment with a strong base (e.g., potassium tert-butoxide) to induce the Neber rearrangement.

  • Drawbacks: This pathway suffers from poor reproducibility. The strongly basic conditions often lead to degradation of the spirocyclic core, and competing Beckmann rearrangements drastically reduce the yield of the desired α-amino ketone.

Pathway B: Direct Catalytic α-Amination

Recent advances in synthetic methodology have enabled the direct α-amination of native carbonyls using electrophilic nitrogen sources (such as azodicarboxylates or specialized sulfonium reagents)[2]. Transition-metal or Brønsted acid catalysis is often employed to facilitate the enolization and subsequent nitrogen transfer[3].

  • Drawbacks: While elegant and step-efficient, these methods often require expensive, specialized catalysts and reagents. Furthermore, the steric bulk of the spiro[4.5]decane core can hinder the electrophilic attack, leading to moderate and highly variable yields[1].

Pathway C: α-Halogenation and Azide Displacement (The Optimized Standard)

This three-step sequence involves the α-bromination of the ketone using N-Bromosuccinimide (NBS), nucleophilic displacement with sodium azide, and subsequent catalytic hydrogenation in an acidic medium[4].

  • Advantages: This is the most reproducible and scalable pathway. The use of NBS allows for controlled, metal-free halogenation[4], while the azide acts as a small, highly nucleophilic pseudohalide that easily overcomes the steric hindrance of the spiro-center.

G Start Spiro[4.5]decan-8-one PathA Pathway A: Neber Rearrangement Start->PathA Oxime Tosylation PathB Pathway B: Direct α-Amination Start->PathB Electrophilic N PathC Pathway C: α-Bromination & Azidation Start->PathC NBS Product 7-Aminospiro[4.5]decan-8-one PathA->Product KOtBu PathB->Product Catalyst PathC->Product NaN3 then H2/Pd

Synthetic pathways for 7-Aminospiro[4.5]decan-8-one from spiro[4.5]decan-8-one.

Quantitative Performance Comparison
ParameterPathway A (Neber)Pathway B (Direct Amination)Pathway C (Halogenation/Azidation)
Overall Yield 25–35%40–60%75–85%
Reproducibility Low (Side reactions)Moderate (Substrate dependent)High (Robust intermediates)
Scalability Poor (Exothermic base steps)Moderate (High catalyst cost)Excellent (Standard reagents)
Product Stability Free base (Prone to dimerization)Protected amine (Requires deprotection)HCl Salt (Highly stable)

Experimental Methodology: The Optimized Pathway C

To ensure high scientific integrity and reproducibility, the following protocol utilizes Pathway C. This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify the causality and success of each step before proceeding.

Workflow Step1 Enolization (p-TsOH) Step2 Bromination (NBS) Step1->Step2 Step3 Displacement (NaN3) Step2->Step3 Step4 Reduction (H2, Pd/C, HCl) Step3->Step4

Step-by-step mechanistic workflow of the optimized Pathway C.

Step 1: Regioselective α-Bromination

Causality: Direct bromination with Br₂ often leads to uncontrolled polyhalogenation. Using N-Bromosuccinimide (NBS) provides a low, steady-state concentration of electrophilic bromine, ensuring strict mono-bromination[4]. p-Toluenesulfonic acid (p-TsOH) acts as a Brønsted acid to facilitate the enolization of the spirocyclic ketone, which is the rate-determining step[3].

  • Charge a round-bottom flask with spiro[4.5]decan-8-one (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Add p-TsOH (0.1 equiv) and stir at room temperature for 15 minutes to initiate enolization.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes to control the exothermic reaction.

  • Stir the mixture at 40 °C for 2 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting ketone ( Rf​≈0.6 , stains with phosphomolybdic acid) must completely disappear, replaced by a new, slightly lower spot ( Rf​≈0.5 ) corresponding to 7-bromospiro[4.5]decan-8-one.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy residual electrophilic bromine, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Azide Displacement

Causality: The α-position of a spirocyclic system is sterically hindered. Using sodium azide (NaN₃) is ideal because the azide anion is linear, small, and highly nucleophilic. Dimethylformamide (DMF) is chosen as the solvent because it strongly solvates the sodium cation, leaving the azide anion "naked" and highly reactive for the SN​2 displacement.

  • Dissolve the crude 7-bromospiro[4.5]decan-8-one in anhydrous DMF (0.2 M).

  • Add NaN₃ (1.5 equiv) in one portion.

  • Stir the suspension at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS or IR spectroscopy. The successful formation of the α-azido ketone is definitively confirmed by the appearance of a strong, sharp azide stretching band at ∼2100 cm−1 in the IR spectrum.

  • Dilute with water (5 volumes) and extract thoroughly with diethyl ether. Wash the organic layer with brine (to remove DMF), dry, and concentrate carefully (do not heat above 30 °C due to the thermal sensitivity of azides).

Step 3: Reduction and in situ Salt Formation

Causality: Free α-amino ketones are highly unstable and will rapidly self-condense to form dihydropyrazines[1]. By conducting the catalytic hydrogenation in the presence of methanolic HCl, the nascent primary amine is immediately protonated to its non-nucleophilic hydrochloride salt, trapping the product in its stable form.

  • Dissolve the α-azido ketone in a pre-mixed solution of Methanol and 1.25 M HCl in Methanol (1:1 ratio, 0.1 M overall concentration).

  • Carefully add 10% Pd/C (10% w/w).

  • Purge the flask with vacuum/Nitrogen cycles, then introduce Hydrogen gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 3 hours.

  • Self-Validation (IPC): The reaction is complete when the evolution of nitrogen gas ceases and the IR azide band ( ∼2100 cm−1 ) is completely absent from an evaporated reaction aliquot.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 7-Aminospiro[4.5]decan-8-one hydrochloride as a stable, off-white crystalline solid.

References

  • Recent advances in the synthesis of α-amino ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls Source: Angewandte Chemie International Edition (via PMC / NIH) URL:[Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of α-Amino ketones, esters, nitriles and related compounds Source: Organic Chemistry Portal URL:[Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Researcher's Guide to the Safe Disposal of 7-Aminospiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it carries the profound responsibility of ensuring safety for ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Aminospiro[4.5]decan-8-one, a compound for which specific safety and disposal data may not be readily available. In such instances, a cautious and informed approach, grounded in established principles of chemical safety, is not just recommended—it is imperative.

The Precautionary Principle: Acknowledging the Unknown

A diligent search for a specific Safety Data Sheet (SDS) for 7-Aminospiro[4.5]decan-8-one often yields limited results. This absence of data necessitates the adoption of the precautionary principle: in the absence of definitive information to the contrary, a chemical compound must be treated as hazardous. This approach ensures the highest level of safety and compliance.

Analysis of structurally similar compounds, such as 9-oxa-6-azaspiro[4.5]decan-7-one and 1,8-diazaspiro[4.5]decan-2-one hydrochloride, suggests potential hazards that we must consider for 7-Aminospiro[4.5]decan-8-one. These may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Potential to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, all handling and disposal procedures must be conducted with the assumption that 7-Aminospiro[4.5]decan-8-one possesses these or similar hazards.

Core Directive: A Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, actionable workflow for the disposal of 7-Aminospiro[4.5]decan-8-one. This procedure is grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Part 1: Personal Protective Equipment (PPE) and Engineering Controls

Your safety is the first priority. Before handling any waste, ensure you are equipped with the appropriate PPE.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

All waste handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Part 2: Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions.[5][6]

  • Initial Classification: Treat 7-Aminospiro[4.5]decan-8-one as a hazardous waste.[7]

  • Segregation: This compound should be collected in a dedicated waste container. Do not mix it with other waste streams, especially:

    • Acids or bases, unless the reaction chemistry is fully understood.

    • Oxidizing agents.

    • Aqueous waste.

    • Halogenated solvents.

The following table outlines common laboratory waste streams and emphasizes the importance of segregation.

Waste StreamIncompatible WithRationale
7-Aminospiro[4.5]decan-8-one (Solid) Other reactive chemicals, liquidsPrevents unknown and potentially violent reactions.
Acids Bases, Cyanides, SulfidesCan generate toxic gases or heat.
Bases AcidsNeutralization can be highly exothermic.
Flammable Solvents Oxidizers, Ignition SourcesPrevents fire and explosion hazards.
Oxidizers Flammable materials, Organic compoundsCan lead to spontaneous combustion or explosions.
Part 3: Container Management and Labeling

Proper containerization and labeling are not just best practices; they are regulatory requirements.[3][8]

  • Container Selection:

    • Use a container made of a material compatible with aminic and ketonic compounds (e.g., a clean, dry, high-density polyethylene (HDPE) or glass bottle).[6][9]

    • Ensure the container has a secure, leak-proof screw cap.[3][8]

    • The container must be in good condition, free of cracks or residue.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[7][8]

    • Clearly write the full chemical name: "7-Aminospiro[4.5]decan-8-one". Do not use abbreviations or chemical formulas.[5][6]

    • Indicate the approximate quantity of waste.

    • Include the date when the first particle of waste was added to the container (the "accumulation start date").

    • Note the specific hazards: "Acutely Toxic," "Skin/Eye Irritant," "Respiratory Irritant."

Part 4: Storage and Disposal

The storage of hazardous waste is strictly regulated.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[3][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10] Drain disposal is only permissible for specific, non-hazardous chemicals, and this compound does not meet those criteria.[10]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical process for determining the correct disposal path for a novel compound like 7-Aminospiro[4.5]decan-8-one.

G start Start: New Compound (7-Aminospiro[4.5]decan-8-one) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Assume Hazardous: Follow Precautionary Principle sds_check->treat_hazardous No consult_sds Consult SDS Section 13: Disposal Considerations sds_check->consult_sds Yes ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat treat_hazardous->ppe consult_sds->ppe segregate Segregate Waste: Dedicated, Compatible Container ppe->segregate label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards segregate->label_waste store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup and Licensed Disposal store->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.